molecular formula C12H10FNO2S B138684 Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate CAS No. 132089-37-3

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B138684
CAS No.: 132089-37-3
M. Wt: 251.28 g/mol
InChI Key: XFUVBMWVICIKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10FNO2S and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUVBMWVICIKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569505
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-37-3
Record name Ethyl 2-(3-fluorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" CAS number 306936-31-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 306936-31-0 (Note: This CAS number is not widely corroborated in public databases. The CAS number 132089-37-3 is more frequently associated with this compound, though with some ambiguity regarding its isomers.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited specific data available for this exact molecule, this guide also incorporates information on closely related thiazole derivatives to provide a broader context for its potential properties and applications.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported in scientific literature. The following table summarizes the available information, primarily sourced from chemical suppliers. It is important to note that experimental values for properties like melting and boiling points are not consistently available.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO₂SChem-Impex[1]
Molecular Weight 251.28 g/mol Chem-Impex[1]
Appearance Yellow liquidChem-Impex[1]
Purity ≥ 96% (HPLC)Chem-Impex[1]
Storage Conditions 0-8°CChem-Impex[1]

Synthesis and Experimental Protocols

General Experimental Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, this would involve the condensation of a 3-fluorobenzoylthioamide with an ethyl 2-halo-3-oxobutanoate.

Hantzsch_Synthesis Reactant1 Ethyl 2-chloro-3-oxobutanoate Intermediate Thiazoline Intermediate Reactant1->Intermediate Reaction Reactant2 3-Fluorothiobenzamide Reactant2->Intermediate Product This compound Intermediate->Product Dehydration

A generalized workflow for the Hantzsch synthesis of the target compound.

Illustrative Protocol (based on related compounds):

  • Thioamide Formation: 3-Fluorobenzaldehyde would be reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane to yield 3-fluorothiobenzamide.

  • Cyclocondensation: The 3-fluorothiobenzamide is then reacted with an equimolar amount of ethyl 2-chloro-3-oxobutanoate in a solvent such as ethanol or isopropanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Data Analysis

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the reviewed literature. However, based on the analysis of closely related compounds, the expected spectral characteristics can be predicted. For instance, the IR spectrum of a similar compound, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, shows characteristic peaks at 3061, 2980 (C-H), 1737 (C=O, ester), 1633 (C=N), and 1210, 766, 689 cm⁻¹[1].

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the thiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Thiazole derivatives have been reported to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties.

For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have been investigated as potent anticancer agents that act through the inhibition of tubulin polymerization[2]. Another study on ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives identified them as potent inducers of Oct3/4, a key transcription factor in pluripotent stem cells, suggesting a potential role in regenerative medicine[3].

The biological activity of thiazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and their capacity to engage in various non-covalent interactions with biological targets.

Potential Experimental Workflow for Biological Screening

Should this compound be investigated for its biological activity, a typical initial screening workflow might involve the following steps:

Biological_Screening_Workflow Start Compound Synthesis and Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Start->InVitro HitID Hit Identification InVitro->HitID HitID->InVitro Inactive DoseResponse Dose-Response Studies HitID->DoseResponse Active Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) DoseResponse->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo LeadOp Lead Optimization InVivo->LeadOp

A standard workflow for the biological evaluation of a novel chemical entity.

This guide provides a foundational understanding of this compound based on the currently available, albeit limited, information. Further experimental investigation is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential biological activities. Researchers are encouraged to use the general methodologies presented here as a starting point for their own studies on this and related compounds.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the available scientific literature on compounds structurally related to Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate. The specific mechanism of action for this exact molecule has not been explicitly detailed in the reviewed literature. The information presented herein is based on the activities of analogous 2-phenylthiazole-4-carboxylate and 2-phenylthiazole-4-carboxamide derivatives and should be considered as a guide for potential research directions.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Derivatives of 2-phenylthiazole-4-carboxylate have emerged as a versatile class of molecules with a diverse range of pharmacological activities. These activities include potential applications as anticancer, antifungal, and enzyme-inhibiting agents. The substitution pattern on the phenyl ring and modifications of the carboxylate group have been shown to significantly influence the biological profile of these compounds. This guide explores the potential mechanisms of action of this compound by examining the established activities of its structural analogs.

Potential Mechanisms of Action

Based on the literature for structurally related compounds, the mechanism of action for this compound could fall into one or more of the following categories:

  • Anticancer Activity:

    • Induction of Apoptosis via Caspase-3 Activation

    • Inhibition of Tubulin Polymerization

    • Inhibition of Receptor Tyrosine Kinase c-Met

  • Enzyme Inhibition:

    • Inhibition of Xanthine Oxidase

    • Inhibition of Lanosterol 14α-demethylase (CYP51)

Anticancer Activity

Induction of Apoptosis

Several studies on 2-phenylthiazole derivatives have indicated their potential to induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Signaling Pathway:

apoptosis_pathway cluster_cell Cancer Cell Thiazole_Derivative 2-Phenylthiazole Derivative Procaspase_3 Procaspase-3 Thiazole_Derivative->Procaspase_3 Induces activation Caspase_3 Caspase-3 (Active) Procaspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis tubulin_inhibition cluster_mitosis Cell Division (Mitosis) Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->Tubulin_Dimers Inhibits polymerization cMet_pathway cluster_cell_signaling c-Met Signaling HGF HGF (Ligand) cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) cMet_Receptor->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cell_Proliferation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->cMet_Receptor Inhibits xo_inhibition_workflow cluster_workflow Xanthine Oxidase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: Xanthine Oxidase, Xanthine, Buffer Add_Inhibitor Add Test Compound (Thiazole Derivative) Prepare_Reagents->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Measure_Activity Measure Uric Acid Formation (Absorbance at 295 nm) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50

A Technical Guide to the Predicted Spectroscopic Profile of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The title compound, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, is of interest for its potential applications in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and further development. This guide provides a detailed prediction of its 1H NMR, 13C NMR, IR, and Mass Spectrometry data, alongside a proposed synthetic protocol and experimental workflow.

Proposed Synthesis: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[1][2][3] This involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the proposed reactants are ethyl bromopyruvate and 3-fluorothiobenzamide .

Reaction Scheme:

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluorothiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[1]

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Neutralization: Resuspend the crude product in water and neutralize with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid.[1]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[6]

    • Use the residual solvent peak as an internal reference for chemical shift calibration.[5]

  • IR Spectroscopy:

    • Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[7]

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.[8]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15s1HH-5 (thiazole)
~7.80d1HH-6' (phenyl)
~7.70dt1HH-2' (phenyl)
~7.45m1HH-4' (phenyl)
~7.20m1HH-5' (phenyl)
~4.45q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168.5C=O (ester)
~162.0 (d, ¹JCF ≈ 245 Hz)C-3' (C-F)
~161.0C-2 (thiazole)
~148.0C-4 (thiazole)
~134.0 (d)C-1'
~130.5 (d)C-5'
~127.0C-5 (thiazole)
~122.0 (d)C-6'
~116.0 (d)C-4'
~113.0 (d)C-2'
~61.5-OCH₂CH₃
~14.5-OCH₂CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1725StrongC=O stretch (ester)
~1600, 1580Medium-StrongC=C aromatic ring stretch
~1540MediumC=N stretch (thiazole)
~1250StrongC-O stretch (ester)
~1150StrongC-F stretch
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
m/zAssignment
~251[M]⁺ (Molecular Ion)
~206[M - OCH₂CH₃]⁺
~178[M - COOCH₂CH₃]⁺
~121[3-fluorophenyl]⁺

Visualized Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis and Analysis reactants Starting Materials (3-fluorothiobenzamide, Ethyl bromopyruvate) synthesis Hantzsch Thiazole Synthesis (Ethanol, Reflux) reactants->synthesis workup Work-up & Neutralization (Filtration, NaHCO₃ wash) synthesis->workup purification Purification (Recrystallization) workup->purification product Pure Product This compound purification->product analysis Spectroscopic Analysis product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms MS analysis->ms

References

The Versatile Scaffold: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. Among the diverse array of thiazole-containing scaffolds, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate emerges as a particularly compelling building block for the design and development of novel therapeutics. The strategic incorporation of a 3-fluorophenyl moiety at the 2-position and an ethyl carboxylate at the 4-position of the thiazole ring offers a unique combination of physicochemical properties that can be exploited to modulate biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and structure-activity relationships of this versatile scaffold, supported by detailed experimental protocols and quantitative biological data.

Chemical Properties and Synthesis

The structural features of this compound, including the electron-withdrawing nature of the fluorine atom and the hydrogen bond accepting capability of the ester group, contribute to its potential for engaging in specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀FNO₂S
Molecular Weight 251.28 g/mol
IUPAC Name ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
CAS Number Not available
Predicted LogP 3.3
Predicted pKa (most acidic) 1.5

Note: Some properties are predicted due to the limited availability of experimental data for this specific isomer.

The synthesis of this compound can be efficiently achieved through the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize this compound.

Materials:

  • 3-Fluorobenzoyl chloride

  • Thioacetamide

  • Ethyl bromopyruvate

  • Ethanol

  • Pyridine

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of 3-Fluorothiobenzamide:

    • In a round-bottom flask, dissolve 3-fluorobenzoyl chloride (1 equivalent) in dry toluene.

    • Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring at room temperature.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-fluorothiobenzamide.

  • Synthesis of this compound:

    • To a solution of 3-fluorothiobenzamide (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents).

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain this compound.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product A 3-Fluorothiobenzamide C Condensation in Ethanol (Reflux) A->C B Ethyl Bromopyruvate B->C D This compound C->D

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Medicinal Chemistry Applications

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a 3-fluorophenyl group can enhance metabolic stability and binding affinity through specific electronic and steric interactions. Potential therapeutic applications for derivatives of this compound include antifungal, anticancer, and enzyme inhibitory activities.

Antifungal Activity: CYP51 Inhibition

A significant application of 2-phenylthiazole derivatives is in the development of antifungal agents that target lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[2]

Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives

Compound IDR Group (at 2-phenyl)Target OrganismMIC (µg/mL)Reference
SZ-C14HCandida albicans1–16[2]
B9HCandida albicans0.5[2]
B9Cryptococcus neoformansH0.25[2]
B9Candida glabrataH2[2]

Diagram 2: CYP51 Inhibition Signaling Pathway

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Demethylated_Lanosterol 14α-Demethyllanosterol CYP51->Demethylated_Lanosterol Catalysis Inhibitor 2-(3-Fluorophenyl)thiazole Derivative Inhibitor->CYP51 Inhibition Ergosterol Ergosterol Demethylated_Lanosterol->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component

Caption: Mechanism of action for CYP51 inhibiting antifungal agents.

Anticancer Activity

Thiazole derivatives have been investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation. Some derivatives have shown inhibitory activity against kinases and other enzymes crucial for cancer cell survival.

Table 3: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
5cHuman glioblastoma10.67 ± 0.94[3]
5fHuman glioblastoma4.72 ± 3.92[3]
5hHuman glioblastoma3.20 ± 0.32[3]
Enzyme Inhibition: α-Amylase Inhibitors

Derivatives of 2-phenylthiazole have also been explored as inhibitors of α-amylase, an enzyme that plays a key role in carbohydrate digestion. Inhibition of α-amylase can be a therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia.

Table 4: α-Amylase Inhibitory Activity of Fluorinated Hydrazinylthiazole Derivatives

Compound IDSubstituent on Phenyl RingIC₅₀ (µM)Reference
Acarbose (Standard)-5.55 ± 0.06[4]
3h5-chloro-2-hydroxy5.14 ± 0.03[4]
3f3-bromo5.88 ± 0.16[4]
3b2-bromo-4-methyl6.87 ± 0.01[4]

Diagram 3: Logical Flow of a Drug Discovery Workflow

Drug_Discovery_Workflow Start Identify Target (e.g., CYP51, α-Amylase) Design Design 2-(3-fluorophenyl)thiazole -4-carboxylate Analogs Start->Design Synthesis Chemical Synthesis (Hantzsch Reaction) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (MIC, IC50 assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design Preclinical Preclinical Studies (In vivo efficacy, toxicology) Optimization->Preclinical Candidate Selection

Caption: A typical workflow for the discovery of novel thiazole-based drugs.

Structure-Activity Relationships (SAR)

The biological activity of 2-phenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings.

  • Substitution on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as fluorine, can impact the electronic properties of the entire molecule, influencing its interaction with target proteins. The 3-position for the fluorine atom offers a different steric and electronic profile compared to the more commonly studied 4-position, potentially leading to novel binding modes and improved selectivity.

  • Substitution at the Thiazole C4-Position: The ethyl carboxylate group at the C4-position provides a key point for hydrogen bonding and can be further modified to explore different ester or amide derivatives, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule. Structure-activity relationship studies have shown that even small alkyl substituents at the 4-position can significantly affect biological activity.[1]

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, coupled with the diverse biological activities exhibited by its analogs, underscores its potential for the development of novel therapeutic agents. The strategic placement of the 3-fluorophenyl and ethyl carboxylate moieties provides ample opportunities for structural modification and optimization. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in areas such as antifungal, anticancer, and metabolic disease research. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery through the innovative use of privileged heterocyclic structures.

References

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" potential as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate as an Enzyme Inhibitor

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities. Thiazole derivatives have been developed as potent inhibitors of various enzymes, implicating them in the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases. The specific compound, this compound, belongs to the class of 2-phenylthiazole derivatives. While direct enzymatic inhibition data for this exact molecule is not extensively available in the public domain, the analysis of structurally related compounds, particularly those bearing a fluorophenyl moiety, provides a strong basis for predicting its potential as an enzyme inhibitor. This guide synthesizes the available data on analogous compounds to build a comprehensive overview of its potential therapeutic applications, detailing synthetic routes, enzymatic inhibitory data, experimental protocols, and relevant signaling pathways.

Synthetic Pathways

The synthesis of 2-phenylthiazole derivatives, including esters like this compound, can be achieved through established chemical routes. A common method involves the Hantzsch thiazole synthesis or variations thereof, where a thioamide reacts with an α-haloketone. For the target compound, a plausible synthetic route would involve the reaction of 3-fluorobenzothioamide with an ethyl 2-chloro-3-oxobutanoate. Another versatile method is the Suzuki-coupling reaction, which allows for the introduction of the phenyl group at a later stage. For instance, an ethyl 2-bromothiazole-4-carboxylate can be coupled with a (3-fluorophenyl)boronic acid. A generalized synthetic scheme for related thiazole carboxamide derivatives is depicted below.[1][2]

Synthesis_of_Thiazole_Carboxamide_Derivatives cluster_0 Preparation of Thiazole Carboxylic Acid cluster_1 Amide Coupling Thioamide Thioamide Ethyl_Thiazole_Carboxylate Ethyl_Thiazole_Carboxylate Thioamide->Ethyl_Thiazole_Carboxylate Hantzsch Synthesis Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->Ethyl_Thiazole_Carboxylate Hydrolysis Hydrolysis Ethyl_Thiazole_Carboxylate->Hydrolysis LiOH or NaOH Thiazole_Carboxylic_Acid Thiazole_Carboxylic_Acid Hydrolysis->Thiazole_Carboxylic_Acid Final_Product Thiazole Carboxamide Derivative Thiazole_Carboxylic_Acid->Final_Product Amidation Aniline_Derivative Aniline_Derivative Aniline_Derivative->Final_Product Coupling_Reagents EDCI, HOBt, DIEA Coupling_Reagents->Final_Product

A generalized synthetic pathway for thiazole carboxamide derivatives.

Enzyme Inhibition Potential

Based on studies of structurally similar compounds, this compound holds potential as an inhibitor for several classes of enzymes. The data for these related compounds are summarized below.

c-Met Kinase Inhibition

Derivatives of 4-(3-fluorophenyl)thiazole have been synthesized and evaluated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer.

CompoundTargetIC50 (nM)Reference
Thiazole carboxamide derivative with 4-F-phenylc-Met50.15[1]
Thiazole carboxamide derivative with phenylc-Met56.64[1]
Thiadiazole carboxamide derivative with 4-F-phenylc-Met41.53[1]
Thiadiazole carboxamide derivative with phenylc-Met45.67[1]
Cyclooxygenase (COX) Inhibition

Thiazole carboxamide derivatives have been investigated for their inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in inflammation.

CompoundTarget% Inhibition at 5 µMSelectivity Ratio (COX-1/COX-2)Reference
2f (trimethoxyphenyl)COX-2-3.67[2]
2hCOX-281.5%-[2]
2hCOX-158.2%-[2]

Note: A higher selectivity ratio indicates greater selectivity for COX-2.

α-Amylase Inhibition

Fluorophenyl-based thiazole derivatives have shown potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism, making them potential candidates for diabetes management.[3]

CompoundTargetIC50 (µM)Standard (Acarbose) IC50 (µM)Reference
3h (5-chloro-2-hydroxy)α-Amylase5.14 ± 0.035.55 ± 0.06[3]
3n (thiophen-2-yl)α-Amylase5.77 ± 0.055.55 ± 0.06[3]
3f (3-bromo)α-Amylase5.88 ± 0.165.55 ± 0.06[3]
3b (2-bromo-4-methyl)α-Amylase6.87 ± 0.015.55 ± 0.06[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of enzyme inhibitory potential. Below are generalized protocols based on published studies for relevant enzyme assays.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of α-amylase, which hydrolyzes starch.

Alpha_Amylase_Inhibition_Assay cluster_workflow Experimental Workflow Prepare_Solutions Prepare enzyme, substrate (starch), and inhibitor solutions Incubate_Enzyme_Inhibitor Pre-incubate α-amylase with test compound Prepare_Solutions->Incubate_Enzyme_Inhibitor Add_Substrate Add starch solution to initiate the reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate the reaction mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop the reaction with dinitrosalicylic acid (DNS) reagent Incubate_Reaction->Stop_Reaction Heat Heat the mixture to develop color Stop_Reaction->Heat Measure_Absorbance Measure absorbance at 540 nm Heat->Measure_Absorbance Calculate_Inhibition Calculate percentage inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition

Workflow for the α-amylase inhibition assay.
c-Met Kinase Activity Assay

This assay measures the inhibition of the kinase activity of c-Met, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Preparation : Prepare solutions of c-Met enzyme, ATP, and the test compound in assay buffer.

  • Reaction Initiation : In a microplate, add the test compound, followed by the c-Met enzyme. After a brief incubation, initiate the kinase reaction by adding a mixture of ATP and a biotinylated peptide substrate.

  • Incubation : Incubate the plate at room temperature to allow for phosphorylation of the substrate.

  • Detection : Stop the reaction and detect the phosphorylated substrate by adding a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading : After another incubation period, read the TR-FRET signal on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis : Calculate the percentage of inhibition based on controls and determine the IC50 value for the test compound.

Potential Signaling Pathways

The inhibitory action of this compound on specific enzymes can modulate key cellular signaling pathways. For instance, as an inhibitor of c-Met kinase, it could interfere with the HGF/c-Met signaling pathway, which is crucial in cell proliferation, migration, and survival, and is often dysregulated in cancer.

cMet_Signaling_Pathway HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binds Dimerization_Activation Dimerization & Autophosphorylation cMet_Receptor->Dimerization_Activation Inhibitor Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Inhibitor->Dimerization_Activation Inhibits PI3K_Akt PI3K/Akt Pathway Dimerization_Activation->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization_Activation->RAS_MAPK STAT STAT Pathway Dimerization_Activation->STAT Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration STAT->Migration

References

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Technical Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in the field of anticancer research. While direct experimental data on this specific molecule is limited, this document consolidates information on its synthesis, anticipated biological activities, and potential mechanisms of action based on structurally related thiazole derivatives. This guide also includes detailed experimental protocols for the evaluation of its anticancer properties, aiming to facilitate further investigation into its therapeutic potential.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] The incorporation of a fluorine atom into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profile. The presence of a 3-fluorophenyl group on the thiazole ring of this compound suggests it may possess noteworthy anticancer activity. This guide serves as a foundational resource for researchers looking to explore the potential of this specific molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[3][4] This method involves the condensation of an α-haloketone with a thioamide. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-fluorobenzaldehyde.

Synthetic Pathway A 3-Fluorobenzaldehyde B 3-Fluorobenzothioamide A->B Thionation (e.g., Lawesson's reagent) D This compound B->D:w Hantzsch Condensation C Ethyl bromopyruvate C->D:w

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluorobenzothioamide

  • Ethyl bromopyruvate

  • Ethanol (or other suitable solvent like THF)

  • Sodium bicarbonate (or other mild base)

  • Reaction vessel

  • Stirrer and heating mantle

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluorobenzothioamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Isolation: The product will likely precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Anticipated Anticancer Profile and Mechanism of Action

In Vitro Cytotoxicity of Related Compounds

Studies on various fluorophenyl-thiazole and thiadiazole derivatives have demonstrated moderate to significant cytotoxic activity against a range of cancer cell lines.

Compound ClassCancer Cell Line(s)Reported IC50 (µM)Reference
Fluorophenyl-thiadiazole derivativesMCF-7 (Breast)≈ 52-55[5]
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesA-549 (Lung), Bel7402 (Liver), HCT-8 (Colon)Varied, with the most active showing 48% inhibition at 5 µg/mL[6]
N-Phenyl-2-p-tolylthiazole-4-carboxamidesSKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma)10.8 - 11.6[7]
Thiazole-integrated pyrrolotriazinonesMCF-7, A549, HepG2Varied based on substitution[5]

Based on this data, it is reasonable to hypothesize that this compound will exhibit cytotoxic effects against various cancer cell lines, with IC50 values potentially in the micromolar range.

Potential Mechanisms of Action and Signaling Pathways

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms.[1][8] The specific pathway affected often depends on the substitution pattern of the thiazole core.

G1 cluster_0 Potential Cellular Targets of Thiazole Derivatives A Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate B PI3K/Akt/mTOR Pathway A->B Inhibition C EGFR Signaling A->C Inhibition D Tubulin Polymerization A->D Disruption E Aromatase A->E Inhibition F Apoptosis Induction B->F C->F G Cell Cycle Arrest D->G H Inhibition of Proliferation & Angiogenesis E->H F->H G->H MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Western_Blot_Workflow A Treat cancer cells with the compound B Lyse cells and extract proteins A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane and probe with primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pERK, anti-ERK) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using chemiluminescence G->H I Analyze protein expression levels H->I

References

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Technical Guide for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate as a novel anti-inflammatory agent. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on structurally similar thiazole derivatives to build a strong case for its investigation. This guide covers the general synthesis, established anti-inflammatory testing protocols, and the likely molecular mechanisms of action, including the inhibition of key inflammatory mediators. All quantitative data from analogous compounds is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The thiazole ring is a core structural motif in numerous clinically approved drugs and experimental agents with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The anti-inflammatory properties of thiazole derivatives are particularly noteworthy, with many compounds demonstrating potent inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[3][4]

This compound is a specific derivative that holds promise as a modulator of inflammation. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This guide will explore the scientific rationale for investigating this compound in anti-inflammatory studies, drawing upon the wealth of data available for its structural analogs.

Synthesis of Thiazole Derivatives

The synthesis of the thiazole core is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[1] This typically involves the condensation of a thioamide with an α-haloketone. For the specific synthesis of ethyl 2-aryl-thiazole-4-carboxylates, a common route involves the reaction of a substituted benzoylthiourea with ethyl bromopyruvate.

While a specific protocol for this compound is not detailed in the provided search results, a general synthetic scheme can be extrapolated from the synthesis of similar compounds.[5]

General Synthetic Pathway:

G A 3-Fluorobenzaldehyde C Intermediate Thioamide A->C Reaction B Thiourea B->C E This compound C->E Cyclocondensation D Ethyl bromopyruvate D->E

Caption: General synthesis scheme for this compound.

In Vitro Anti-Inflammatory Evaluation

A battery of in vitro assays is crucial to determine the anti-inflammatory profile of a test compound. Based on studies of analogous thiazole derivatives, the following assays are recommended for this compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory process, leading to the production of prostaglandins and leukotrienes, respectively.[6] Many thiazole derivatives have been identified as potent inhibitors of these enzymes, particularly COX-2 and 5-LOX.[7]

Experimental Protocol: COX Inhibition Assay (General)

A common method to assess COX-1 and COX-2 inhibition is a colorimetric or fluorometric assay.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the natural substrate.

  • Assay Procedure:

    • The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl).

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The production of prostaglandin G2 (PGG2) is measured. This is often done indirectly by measuring the peroxidase activity of COX, using a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • The absorbance or fluorescence is measured, and the percentage of inhibition is calculated relative to a vehicle control.

    • IC50 values are determined from the dose-response curves.

Experimental Protocol: 5-LOX Inhibition Assay (General)

  • Enzyme Source: Human polymorphonuclear leukocytes (PMNs) or a purified recombinant 5-LOX enzyme can be used.

  • Substrate: Linoleic acid or arachidonic acid.

  • Assay Procedure:

    • The test compound is pre-incubated with the enzyme preparation.

    • The reaction is started by adding the substrate.

    • The formation of the hydroperoxy derivative is monitored spectrophotometrically at 234 nm.

    • The percentage of inhibition is calculated, and IC50 values are determined.

Quantitative Data for Analogous Thiazole Derivatives (COX/LOX Inhibition):

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thiazole CarboxamidesCOX-12.65 - >100-[8]
COX-20.191 - 4.921.14 - 2.766[8]
4-Arylthiazole Derivatives5-LOX~10-[9]
Thiourea/Thiazole DerivativesCOX-15.55-[7]
COX-20.0961.7[7]
5-LOX0.38-[7]
Cytokine Inhibition Assays

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory response.[10][11] The ability of a compound to inhibit the production of these cytokines is a key indicator of its anti-inflammatory potential.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Stimulant: Lipopolysaccharide (LPS) is a potent inducer of pro-inflammatory cytokine production.

  • Assay Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

    • LPS is then added to the culture medium to stimulate the cells.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control.

G cluster_0 In Vitro Assay Workflow A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Quantify Cytokines (TNF-α, IL-6) using ELISA E->F G Calculate % Inhibition F->G

Caption: Workflow for cytokine inhibition assay.

In Vivo Anti-Inflammatory Evaluation

In vivo models are essential for assessing the efficacy and safety of a potential anti-inflammatory drug in a whole organism.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Experimental Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound, this compound, is administered orally or intraperitoneally at various doses. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac is used as a positive control.

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.

    • The paw volume is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Quantitative Data for Analogous Thiazole Derivatives (Carrageenan-Induced Paw Edema):

Compound ClassDose (mg/kg)% Inhibition of EdemaTime Point (hours)Reference
Substituted Phenyl Thiazoles-Appreciable activity3[4]
Thiazole Acetates100Up to 78.8%3[3]
Thiazole Derivatives5, 10, 2045.47 - 61.64%1-5[12]

Potential Mechanisms of Action

Based on the data from related thiazole derivatives, this compound is likely to exert its anti-inflammatory effects through the modulation of key inflammatory pathways.

Inhibition of Arachidonic Acid Metabolism

The primary mechanism is anticipated to be the dual inhibition of COX-2 and 5-LOX enzymes. This would lead to a reduction in the synthesis of prostaglandins and leukotrienes, which are potent mediators of pain, swelling, and other inflammatory responses.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Vascular Permeability) LOX->LTs Thiazole This compound Thiazole->COX Inhibits Thiazole->LOX Inhibits

Caption: Inhibition of Arachidonic Acid Pathway.

Modulation of Pro-inflammatory Cytokine Signaling

By inhibiting the production of TNF-α and IL-6, the compound could disrupt the cytokine cascade that amplifies and sustains the inflammatory response. The underlying mechanism may involve the inhibition of signaling pathways such as NF-κB and MAPKs, which are critical for the transcription of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription Cytokines TNF-α, IL-6 Release Genes->Cytokines Translation & Secretion Thiazole This compound Thiazole->MAPK Potential Inhibition Thiazole->NFkB Potential Inhibition

Caption: Potential modulation of inflammatory signaling pathways.

Conclusion and Future Directions

The extensive body of research on thiazole derivatives strongly supports the investigation of this compound as a promising anti-inflammatory agent. The established synthetic routes and a clear roadmap for in vitro and in vivo evaluation provide a solid foundation for its preclinical development.

Future studies should focus on:

  • Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol for this compound needs to be established, along with comprehensive analytical characterization.

  • Comprehensive In Vitro Profiling: The compound should be screened against a panel of inflammatory targets, including COX-1, COX-2, various lipoxygenases, and a broad range of cytokines.

  • In Vivo Efficacy and Safety: Following promising in vitro results, the compound should be evaluated in various animal models of inflammation to determine its efficacy, therapeutic window, and potential side effects.

  • Mechanism of Action Studies: Detailed molecular studies should be conducted to elucidate the precise mechanism by which this compound exerts its anti-inflammatory effects.

By systematically following the experimental strategies outlined in this guide, researchers can effectively explore the therapeutic potential of this promising thiazole derivative.

References

Antimicrobial Properties of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole core is a prominent scaffold in medicinal chemistry, with a diverse range of derivatives exhibiting significant pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[1][2] The functionalization of the thiazole ring at various positions allows for the fine-tuning of its biological activity. The subject of this guide, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, belongs to the class of 2-aryl-thiazole-4-carboxylates, which have been a focus of antimicrobial research.

Predicted Antimicrobial Profile

Based on the structure-activity relationships (SAR) of similar thiazole derivatives, it is plausible that this compound would exhibit activity against a spectrum of bacterial and fungal pathogens. The presence of a fluorinated phenyl ring at the 2-position is a common feature in many bioactive compounds and can influence properties such as lipophilicity and metabolic stability, which in turn can affect antimicrobial potency.

Antimicrobial Activity of Structurally Related Thiazole Derivatives

To provide a predictive baseline for the antimicrobial potential of this compound, the following tables summarize the quantitative antimicrobial data for structurally analogous compounds found in the literature. These derivatives share the core 2-phenylthiazole-4-carboxylate scaffold, with variations in substitution patterns.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06[3]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylateMycobacterium tuberculosis H37Rv>100[3]
2-Phenyl-1,3-thiazole derivative 11Staphylococcus aureus150-200[4]
2-Phenyl-1,3-thiazole derivative 11Escherichia coli150-200[4]
2-Phenyl-1,3-thiazole derivative 12Staphylococcus aureus125-150[4]
2-Phenyl-1,3-thiazole derivative 12Escherichia coli125-150[4]
Thiazole derivative 3Staphylococcus aureus230-700[2]
Thiazole derivative 3Escherichia coli230-700[2]
Thiazole derivative 4Escherichia coli170[2]
Table 2: Antifungal Activity of Selected Thiazole Derivatives
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
2-Phenyl-1,3-thiazole derivative 11Aspergillus niger150-200[4]
2-Phenyl-1,3-thiazole derivative 12Aspergillus niger125-150[4]
Thiazole derivative 9Various Fungi60-230[2]

Experimental Protocols for Antimicrobial Screening

The following methodologies are commonly employed in the evaluation of the antimicrobial properties of novel thiazole derivatives and would be applicable for testing this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard and widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 18-24 hours.

    • Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Incubation:

    • The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

    • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates:

    • A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium in a petri dish.

  • Application of Test Compound:

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

    • A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation:

    • The plates are incubated under appropriate conditions for 18-24 hours.

  • Measurement of Inhibition Zone:

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Visualizations

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Standardized Inoculum Compound Solution Compound Solution Serial Dilution Serial Dilution Compound Solution->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination mechanism_of_action Thiazole_Derivative Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Inhibition Inhibition Thiazole_Derivative->Inhibition Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, FabH) Bacterial_Enzyme->Inhibition Bacterial_Process Essential Bacterial Process (e.g., DNA Replication, Fatty Acid Synthesis) Inhibition->Bacterial_Process Disruption Cell_Death Bacterial Cell Death Bacterial_Process->Cell_Death

References

A Technical Guide to the Solubility and Stability of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential drug candidate. This technical guide provides a comprehensive overview of the methodologies and experimental protocols for evaluating the solubility and stability of this compound, in line with industry best practices and regulatory guidelines. The data presented herein is illustrative, based on typical results for similar small molecules, and serves as a template for reporting such findings.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] Poor solubility can lead to low absorption and limited efficacy.[2] Both kinetic and thermodynamic solubility are important parameters to assess during drug development.[2][3]

Experimental Protocols

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Protocol:

  • An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, and purified water).

  • The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • After incubation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • The supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic solubility assays are valuable for early-stage drug discovery due to their high-throughput nature.[1][2] A common method is nephelometry, which measures light scattering from precipitated particles.[1]

Protocol:

  • A stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[2]

  • A small aliquot of the stock solution is added to a series of aqueous buffers in a microtiter plate.

  • The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

  • The turbidity of each well is measured using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Data Presentation

The following tables present hypothetical solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound

Medium (pH)Temperature (°C)Solubility (µg/mL)
0.1 N HCl (1.2)2515.2
Acetate Buffer (4.5)2525.8
Phosphate Buffer (6.8)2530.1
Purified Water2528.5
0.1 N HCl (1.2)3722.7
Acetate Buffer (4.5)3738.9
Phosphate Buffer (6.8)3745.3
Purified Water3742.6

Table 2: Kinetic Solubility of this compound

Medium (pH)Temperature (°C)Solubility (µg/mL)
Phosphate Buffered Saline (7.4)25> 100

Stability Studies

Stability testing provides evidence of how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are essential for determining the re-test period and recommended storage conditions.[4]

Experimental Protocols

These studies are conducted according to ICH guidelines.[4][5][6]

Protocol:

  • Samples of this compound are packaged in a container closure system that simulates the proposed packaging for storage and distribution.[4][7]

  • The packaged samples are stored under the following conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[4][5]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[4]

  • Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyzed for various parameters.[4][5][6][8]

  • The analysis includes tests for appearance, assay, degradation products, and any other critical quality attributes.

Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways.[9][10] This helps in developing and validating stability-indicating analytical methods.[9][11]

Protocol:

  • Acid Hydrolysis: The compound is dissolved in a suitable acidic solution (e.g., 0.1 N HCl) and heated.

  • Base Hydrolysis: The compound is dissolved in a suitable basic solution (e.g., 0.1 N NaOH) and heated.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[11][12]

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60°C).

  • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Samples are analyzed at various time points to determine the extent of degradation, with a target degradation of 5-20% being generally recommended.[9][11]

Data Presentation

The following tables present hypothetical stability data for this compound.

Table 3: Long-Term Stability Data (25 °C / 60% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3Conforms99.70.18
6Conforms99.60.21
12Conforms99.50.25
24Conforms99.20.35

Table 4: Accelerated Stability Data (40 °C / 75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3Conforms99.10.45
6Conforms98.50.78

Table 5: Forced Degradation Study Results

Stress ConditionDurationAssay (%)Major Degradant (%)
0.1 N HCl (60 °C)24 h92.14.5 (RRT 0.85)
0.1 N NaOH (60 °C)8 h88.57.2 (RRT 0.72)
3% H₂O₂ (RT)24 h95.32.1 (RRT 1.15)
Dry Heat (80 °C)48 h98.90.5 (RRT 0.92)
PhotostabilityICH Q1B99.20.3 (RRT 1.08)

Visualizations

Experimental Workflows

G Thermodynamic Solubility Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Add excess compound to buffers prep2 Seal vials prep1->prep2 inc1 Agitate at controlled temperature (24-48h) prep2->inc1 ana1 Filter supernatant inc1->ana1 ana2 Quantify by HPLC ana1->ana2

Caption: Workflow for Thermodynamic Solubility Determination.

G Forced Degradation Workflow cluster_stress Stress Conditions start This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Establish Degradation Pathways analysis->pathway

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide outlines the fundamental experimental procedures for characterizing the solubility and stability of this compound. The provided protocols and data tables serve as a robust framework for researchers and drug development professionals to generate and present critical data necessary for the progression of this compound. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data that is essential for regulatory submissions and for making informed decisions throughout the drug development lifecycle.

References

Unlocking the Therapeutic Potential of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a specific derivative within this versatile class. While its direct biological target is not yet fully elucidated in publicly available literature, its structural similarity to other well-characterized thiazole-containing compounds provides a strong foundation for a systematic approach to target identification and validation.

This technical guide outlines a comprehensive strategy for researchers to identify the molecular targets of this compound, validate these targets, and elucidate its mechanism of action. The methodologies described herein are based on established practices in drug discovery and are supported by findings from research on analogous thiazole derivatives.

Hypothesized Target Classes Based on Structural Analogs

Based on the extensive research into thiazole derivatives, several potential target classes for this compound can be hypothesized. These include:

  • Protein Kinases: Numerous thiazole derivatives have been identified as potent kinase inhibitors. For instance, certain derivatives have shown inhibitory activity against c-Met kinase, a key target in cancer therapy.[3][4]

  • Tubulin: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Some 2-arylthiazolidine-4-carboxylic acid amides, which share a structural resemblance, have been found to exert their anticancer effects by inhibiting tubulin polymerization.[5]

  • Cyclooxygenase (COX) Enzymes: Thiazole carboxamides have been designed and synthesized as selective COX-2 inhibitors, indicating a potential role in inflammation and pain pathways.[6]

  • Other Enzymes: The thiazole scaffold has been incorporated into inhibitors of various other enzymes, such as α-amylase, suggesting a potential role in metabolic disorders.[7]

  • Transcription Factors: Some thiazole derivatives have been shown to induce the expression of key transcription factors like Oct3/4, which is crucial for pluripotency, hinting at a role in cellular reprogramming or developmental pathways.[8]

A Systematic Approach to Target Identification

A multi-pronged approach is recommended to identify the direct molecular target(s) of this compound. This involves a combination of affinity-based, activity-based, and cell-based methodologies.

Diagram 1: General Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 Target Validation Affinity-Based Methods Affinity-Based Methods Putative Target(s) Putative Target(s) Affinity-Based Methods->Putative Target(s) Activity-Based Methods Activity-Based Methods Activity-Based Methods->Putative Target(s) Cell-Based Methods Cell-Based Methods Cell-Based Methods->Putative Target(s) Direct Binding Assays Direct Binding Assays Validated Target Validated Target Direct Binding Assays->Validated Target Biochemical/Enzymatic Assays Biochemical/Enzymatic Assays Biochemical/Enzymatic Assays->Validated Target Cellular Functional Assays Cellular Functional Assays Cellular Functional Assays->Validated Target Compound of Interest Compound of Interest Compound of Interest->Affinity-Based Methods Compound of Interest->Activity-Based Methods Compound of Interest->Cell-Based Methods Putative Target(s)->Direct Binding Assays Putative Target(s)->Biochemical/Enzymatic Assays Putative Target(s)->Cellular Functional Assays

Caption: A general workflow for the systematic identification and validation of a drug target.

Affinity-Based Methods

These methods aim to isolate target proteins based on their physical interaction with the compound.

2.1.1. Affinity Chromatography

This classic technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol:

  • Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker position should be chosen carefully to minimize disruption of the pharmacophore.

  • Immobilization: Covalently attach the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated resin. As a negative control, incubate the lysate with an unconjugated resin.

  • Washing: Wash the resin extensively with buffer to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins, for example, by using a high concentration of the free compound or by changing the pH or salt concentration.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Diagram 2: Experimental Workflow for Affinity Chromatography

G cluster_workflow Affinity Chromatography Workflow A Synthesize and Immobilize Compound C Incubate Lysate with Resin A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by Mass Spectrometry E->F

Caption: A simplified workflow for identifying protein targets using affinity chromatography.

Activity-Based Methods

These methods rely on screening the compound against panels of known biological targets.

2.2.1. Broad Kinase Profiling

Given that many thiazole derivatives are kinase inhibitors, screening against a large panel of kinases is a logical first step.

Experimental Protocol:

  • Select a Kinase Panel: Utilize a commercially available kinase profiling service that offers assays for a broad range of human kinases (e.g., >400 kinases).

  • Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) to identify initial "hits."

  • Dose-Response Analysis: For the hits identified in the primary screen, perform dose-response experiments to determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme's activity).

Cell-Based Methods

These methods assess target engagement within a more physiologically relevant cellular environment.

2.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a protein's thermal stability increases upon ligand binding.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest (a putative target) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Diagram 3: Experimental Workflow for CETSA

G cluster_workflow CETSA Workflow A Treat Cells with Compound or Vehicle B Heat Cell Suspensions at Various Temperatures A->B C Lyse Cells and Separate Soluble Fraction B->C D Quantify Soluble Protein (e.g., Western Blot) C->D E Generate and Analyze Melt Curves D->E

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Target Validation

Once putative targets have been identified, their biological relevance to the compound's mechanism of action must be validated.

Direct Binding Assays

These biophysical techniques confirm a direct interaction between the compound and the purified target protein and quantify the binding affinity.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the compound over it to measure real-time binding kinetics (kon and koff) and determine the Kd.

Biochemical and Enzymatic Assays

If the putative target is an enzyme, its functional modulation by the compound must be confirmed using in vitro assays with the purified protein.

Experimental Protocol (Example for a Kinase):

  • Obtain Purified Enzyme: Obtain the purified, active form of the candidate kinase.

  • Set up Kinase Assay: Use a standard kinase assay format (e.g., ADP-Glo™, LanthaScreen™) that measures the phosphorylation of a specific substrate.

  • IC50 Determination: Perform a dose-response experiment with this compound to determine its IC50 value against the purified kinase.

Cellular Functional Assays

These experiments aim to link the biochemical activity of the compound on its target to a cellular response.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the cellular phenotype of the compound (e.g., apoptosis, cell cycle arrest) is diminished in these cells, it provides strong evidence that the compound acts through that target.

  • Downstream Signaling Analysis: If the target is part of a known signaling pathway (e.g., a kinase), use Western blotting to examine the phosphorylation status of downstream substrates. A compound-induced change in the phosphorylation of these substrates that is consistent with target inhibition validates the mechanism of action.

Diagram 4: Hypothetical Kinase Signaling Pathway

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Putative Target Kinase Putative Target Kinase Receptor Tyrosine Kinase->Putative Target Kinase Downstream Substrate Downstream Substrate Putative Target Kinase->Downstream Substrate Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response Compound Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Compound->Putative Target Kinase

Caption: A generic kinase signaling cascade that could be inhibited by the compound.

Data Presentation

Quantitative data from the validation experiments should be summarized for clear comparison.

Table 1: Hypothetical Biochemical and Cellular Data for this compound

Assay TypeTarget/Cell LineEndpointValue
Binding Affinity
Surface Plasmon ResonancePurified Kinase XKd150 nM
Isothermal Titration CalorimetryPurified Kinase XKd180 nM
Enzyme Inhibition
In vitro Kinase AssayPurified Kinase XIC50250 nM
Cellular Activity
Anti-proliferative AssayCancer Cell Line AGI501.2 µM
Anti-proliferative AssayCancer Cell Line BGI502.5 µM
Target Engagement
CETSACancer Cell Line AΔTm+4.2 °C

Table 2: Kinase Selectivity Profile

Kinase% Inhibition at 1 µMIC50 (nM)
Kinase X (Putative Target) 95%250
Kinase Y45%> 10,000
Kinase Z15%> 10,000

Conclusion

The journey to elucidate the mechanism of action for a novel compound like this compound is a systematic and multi-faceted process. By leveraging the wealth of information available for the broader class of thiazole derivatives, researchers can formulate well-grounded hypotheses about its potential biological targets. The integrated approach of affinity-based, activity-based, and cell-based methods, followed by rigorous biophysical and cellular validation, as outlined in this guide, provides a robust framework for confidently identifying and validating the molecular target(s) of this promising compound. This, in turn, will be crucial for its future development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Agrochemical Potential of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in the development of biologically active compounds, demonstrating a broad spectrum of applications in both pharmaceuticals and agrochemicals. Its derivatives have been successfully commercialized as fungicides and insecticides. This technical guide consolidates the current understanding and future potential of a specific analogue, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, in the field of agrochemical research. While direct studies on this compound are not extensively published, this document extrapolates its potential based on the well-documented activities of structurally related 2-arylthiazole-4-carboxylate derivatives.

Synthetic Pathways

The synthesis of this compound can be achieved through several established methods for creating 2-arylthiazole-4-carboxylates. The most common and efficient route is a variation of the Hantzsch thiazole synthesis.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

A widely adopted method for synthesizing the thiazole ring involves the reaction of an α-haloketone with a thioamide. For the target compound, this would involve the reaction of ethyl 2-chloroacetoacetate with 3-fluorothiobenzamide.

Materials:

  • 3-fluorobenzaldehyde

  • Ammonia

  • Hydrogen sulfide or Lawesson's reagent

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Synthesis of 3-fluorothiobenzamide: 3-fluorobenzaldehyde is reacted with ammonia to form the corresponding imine, which is then treated with a sulfurizing agent like hydrogen sulfide or Lawesson's reagent to yield 3-fluorothiobenzamide.

  • Cyclization Reaction: An equimolar amount of 3-fluorothiobenzamide and ethyl 2-chloroacetoacetate are dissolved in ethanol.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

G cluster_synthesis Proposed Synthesis Workflow A 3-fluorobenzaldehyde B 3-fluorothiobenzamide A->B + NH3, H2S D Cyclization (Hantzsch Reaction) B->D C Ethyl 2-chloroacetoacetate C->D E Crude Product D->E Reflux in Ethanol F Purification (Column Chromatography) E->F Neutralization & Extraction G This compound F->G

Caption: Proposed workflow for the synthesis of this compound.

Potential Agrochemical Activities

Based on extensive research into analogous compounds, this compound is predicted to exhibit significant fungicidal activity and potentially some herbicidal effects.

Fungicidal Activity

Numerous studies have demonstrated the potent fungicidal properties of 2-arylthiazole derivatives. The mechanism of action for some of these compounds has been identified as the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Table 1: Fungicidal Activity of Structurally Related 2-Arylthiazole Derivatives

Compound IDTarget FungiEC50 (mg/L)Reference
10c (a 2-phenylthiazole derivative)Sclerotinia sclerotiorum4.90[1]
Botrytis cinerea7.57[1]
Rhizoctonia cerealis7.84[1]
SEZA18 (an N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide)Magnaporthe grisea0.17[2]
SEZC7 (an N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide)Magnaporthe grisea0.50[2]
SEZA14 (an N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide)Penicillium digitatum2.33[2]

Table 2: SDH Inhibitory Activity of a Related Thiazole Derivative

Compound IDIC50 (µM)Reference
SEZC7 16.6[2]
Herbicidal Activity

While less common, some thiazole-5-carboxylate derivatives have been screened for herbicidal activity.

Table 3: Herbicidal Activity of Structurally Related Thiazole-5-Carboxylate Derivatives

Compound ClassTest ConcentrationInhibition (%)Target PlantsReference
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates150 g ai/ha20-50Various[3]

Experimental Protocols for Biological Evaluation

To ascertain the agrochemical potential of this compound, the following standard experimental protocols, as adapted from studies on related compounds, would be employed.

In Vitro Fungicidal Assay

Objective: To determine the half-maximal effective concentration (EC50) of the compound against various plant pathogenic fungi.

Materials:

  • Potato dextrose agar (PDA) medium

  • Mycelial discs of target fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

Procedure:

  • The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Aliquots of the compound dilutions are mixed with molten PDA to achieve the desired final concentrations.

  • The PDA-compound mixture is poured into sterile petri dishes and allowed to solidify.

  • A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of each plate.

  • Plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • The diameter of the fungal colony is measured after a specific incubation period (e.g., 48-72 hours).

  • The percentage of mycelial growth inhibition is calculated relative to a control (PDA with DMSO but no compound).

  • The EC50 value is determined by probit analysis of the inhibition data.

Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the SDH enzyme.

Materials:

  • Mitochondria isolated from a target organism (e.g., fungal mycelia)

  • Assay buffer (e.g., phosphate buffer with succinate)

  • Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))

  • Test compound dilutions

  • Spectrophotometer

Procedure:

  • Mitochondria are isolated from the target fungus through differential centrifugation.

  • The assay is performed in a 96-well plate. Each well contains the assay buffer, mitochondrial suspension, and the test compound at various concentrations.

  • The reaction is initiated by adding the electron acceptors (DCPIP and PMS).

  • The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Proposed Mechanism of Action

Based on the fungicidal activity of structurally similar compounds, a plausible mechanism of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to fungal cell death.

G cluster_pathway Proposed Fungicidal Mechanism of Action Compound Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate SDH Succinate Dehydrogenase (SDH) (Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Fumarate + Electrons FungalCellDeath Fungal Cell Death SDH->FungalCellDeath TCA TCA Cycle TCA->SDH Succinate ATP ATP Synthesis ETC->ATP ATP->FungalCellDeath Depletion

Caption: Proposed inhibition of SDH by this compound.

Conclusion and Future Directions

While direct experimental data for this compound in agrochemical applications is currently limited in public literature, the extensive research on analogous 2-arylthiazole derivatives provides a strong rationale for its investigation as a potential novel fungicide. The proposed synthetic route is straightforward, and the biological evaluation protocols are well-established. Future research should focus on the synthesis of this compound and its systematic screening for fungicidal and herbicidal activities. If promising activity is observed, further studies on its mechanism of action, spectrum of activity, and in planta efficacy will be warranted. The fluorophenyl substitution offers an interesting avenue for structure-activity relationship (SAR) studies within this class of potential agrochemicals.

References

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Gathering Data on Compound

I've initiated the data collection phase. Currently, I'm scouring for the Safety Data Sheet (SDS) and associated toxicological insights for "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate." I'm simultaneously focusing on its physical and chemical attributes, alongside stability and reactivity benchmarks. Furthermore, I'm actively exploring the recommendations regarding personal protective equipment.

Analyzing Handling Protocols

I'm now prioritizing the synthesis of a technical guide. I'm focusing on collecting experimental protocols to clarify handling procedures and ensure user needs are addressed. I'm extracting and structuring quantitative data. Finally, I'll integrate this information into the technical guide, including Graphviz diagrams for visual clarity.

Locating Compound Data

I'm currently searching for detailed data, including a Safety Data Sheet (SDS), for "this compound." The initial search turned up information on related compounds, like the 4-fluorophenyl and 2-aminothiazole variants, rather than the exact molecule. The lack of a direct SDS compels further investigation of analogous compounds, and deeper dives into related chemical databases.

Narrowing Data Search

I've found a partial SDS for a related compound, providing some useful hazard information. However, I need to focus on finding data specific to the target compound or extrapolate more effectively. I'm expanding my search to include supplier catalogs and specialized chemical databases to identify physical and chemical properties. I will need to focus on identifying experimental protocols for this compound to obtain detailed methodologies.

Examining Similar Compounds

I'm currently investigating related compounds, since the exact SDS I need remains elusive. I've located data sheets for close structural analogs, like "Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate," which might offer useful insights. I'm hoping these alternative resources will shed light on the properties of the target compound.

Synthesizing Available Data

I've been gathering details on related compounds, like Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate. These SDSs give us insight into likely hazards such as skin, eye, and respiratory irritation, along with ingestion risks. I have information on protective gear, handling, and disposal but still lack definitive data for the target. A supplier search for the target compound's SDS is next.

Evaluating Analogous Data

The hunt for the specific SDS for "this compound" continues, though several similar compounds are now in view. I've compiled SDS information for related structures, highlighting likely hazards like skin, eye, and respiratory irritation. Some are even flagged as harmful if ingested. PPE, handling, and storage guidelines are in hand, but the ideal quantitative data and GHS classifications remain elusive. My next move is to pursue a supplier and search for lab protocols.

Examining Related Compounds

I'm making progress. I've compiled safety data from several close chemical cousins because the specific SDS for "this compound" is proving elusive. The analogues' SDSs consistently indicate skin irritation (H315), serious eye damage (H318), and possible respiratory irritation (H335) are major hazards. I'm cross-referencing these findings now.

Consolidating Safety Data

I've hit a snag. The ongoing SDS hunt is yielding no results. I'm focusing my efforts on synthesizing the data from analogous compounds. They share common hazard statements: skin and eye irritation, and potential respiratory issues. I'll flag these as defaults and note that this is a placeholder due to missing specifics. I'm also including handling, storage and first aid guidance.

Developing Safety Guidelines

I've hit another roadblock. The elusive SDS remains missing. However, I have gathered hazard and safety data from similar compounds. These analogues suggest skin and serious eye irritation, along with potential respiratory issues and possible harm if swallowed. I've also found handling, storage, and first-aid information. What I still lack are precise physical and chemical properties, detailed toxicological insights, and a replicable experimental protocol for this specific compound. Therefore, I will now create a safety guide based on my analysis of the available data, clearly noting its basis on analogous compounds. I will structure this guide and include tables and visual aids.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are present in numerous pharmacologically active molecules, including anticancer, antifungal, and anti-inflammatory agents. The specific compound, this compound, incorporates a fluorophenyl group, a common substituent in modern pharmaceuticals known to enhance metabolic stability and binding affinity. This protocol details the laboratory-scale synthesis, providing a reproducible method for obtaining this valuable research compound.

Principle of the Method

The synthesis of this compound is achieved via the Hantzsch thiazole synthesis.[1] This method involves the cyclocondensation reaction between a thioamide (3-fluorobenzothioamide) and an α-haloester (ethyl bromopyruvate). The reaction proceeds through the formation of a thiazoline intermediate, which then dehydrates to form the stable aromatic thiazole ring.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis protocol described below. Actual results may vary depending on the specific reaction conditions and purity of reagents.

ParameterExpected Value
Yield 60-80%
Melting Point To be determined
Purity (by HPLC) >95%
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
Mass Spectrometry m/z = 266.05 [M+H]⁺

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents
  • 3-fluorobenzothioamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluorobenzothioamide (1.0 eq) in absolute ethanol (20 mL).

  • Addition of α-Haloester: To the stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reagents Dissolve 3-fluorobenzothioamide in Ethanol Start->Reagents Addition Add Ethyl Bromopyruvate Reagents->Addition Reaction Reflux for 4-6 hours Addition->Reaction Workup Neutralize with NaHCO3 Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Hypothetical)

Should this molecule be investigated for its biological activity, for instance as a kinase inhibitor, a signaling pathway diagram would be relevant. As the biological target is not specified, a generic kinase inhibitor pathway is illustrated below.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Inhibitor Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the synthesized compound.

References

Application Notes and Protocols: Purification of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Thiazole derivatives have shown a wide range of activities, including anticancer and anti-inflammatory properties. Furthermore, certain thiazole carboxylates have been identified as potent inducers of Oct3/4, a key transcription factor in pluripotent stem cells, highlighting their potential in regenerative medicine.[1][2] The synthesis of such compounds often results in crude mixtures containing starting materials, byproducts, and the desired product. Therefore, efficient purification is a critical step to obtain the compound in high purity for subsequent biological evaluation and further studies. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Experimental Protocols

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)[3][4]

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Cotton or glass wool

  • Sand (optional)

Procedure:

1. Preparation of the Slurry and Packing the Column:

  • A slurry is prepared by mixing silica gel (60-120 mesh) with a non-polar solvent, such as hexane.[3]

  • A cotton or glass wool plug is placed at the bottom of the chromatography column. A small layer of sand can be added on top of the plug.

  • The silica gel slurry is carefully poured into the column. The column is gently tapped to ensure even packing and to remove any air bubbles.

  • The solvent is allowed to drain until it is just above the level of the silica gel. It is crucial to prevent the silica gel bed from running dry.

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane.

  • Alternatively, for less soluble compounds, a "dry loading" method can be employed. The crude product is adsorbed onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent completely to obtain a free-flowing powder.

  • The dissolved sample or the silica gel with the adsorbed sample is carefully added to the top of the packed column.

3. Elution:

  • The elution process involves passing a solvent system (mobile phase) through the column to separate the components of the mixture.

  • For thiazole derivatives, common solvent systems include mixtures of hexane and ethyl acetate.[3][4] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.[3]

  • Initially, a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) is used to elute non-polar impurities.[5]

  • The polarity of the mobile phase is then gradually increased (e.g., to 20-50% ethyl acetate in hexane) to elute the desired product.[4] The exact gradient will depend on the specific impurity profile of the crude mixture and should be optimized using Thin Layer Chromatography (TLC).

4. Fraction Collection and Analysis:

  • The eluent is collected in a series of fractions (e.g., in test tubes or small flasks).

  • Each fraction is analyzed by TLC to determine the presence of the desired product. The spots on the TLC plate can be visualized under a UV lamp.

  • Fractions containing the pure product are combined.

5. Product Recovery:

  • The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified this compound.

  • The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation

The following tables summarize typical parameters and expected results for the column chromatography purification of thiazole derivatives, which can be adapted for this compound.

Table 1: Typical Column Chromatography Parameters

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (60-120 mesh)[3][4]
Mobile Phase Hexane/Ethyl Acetate Gradient[3][4][5]
Initial Eluent 5-10% Ethyl Acetate in Hexane[5]
Final Eluent Up to 50% Ethyl Acetate in Hexane[4]
Detection Method Thin Layer Chromatography (TLC) with UV visualization

Table 2: Representative Elution Data for Thiazole Derivatives

Compound TypeElution ConditionObserved Rf*Expected Yield**Reference
Thiazole Derivative 1Ethyl acetate: Hexane (1:1, v/v)0.4-0.6>80%[4]
Thiazole Derivative 25-10% Ethyl acetate in Hexane0.3-0.5>70%[5]
Thiazole Derivative 3Dichloromethane: Methanol (9.7:0.3, v/v)Not Reported35%[4]

*Rf values are approximate and can vary based on the specific TLC plate, solvent system, and temperature. **Yields are dependent on the success of the preceding synthesis step and the efficiency of the purification.

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway involving thiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine recover Evaporate Solvent combine->recover final_product Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate recover->final_product Purified Product

Caption: Experimental workflow for the purification of this compound by column chromatography.

hypothetical_pathway compound Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate target Intracellular Target (e.g., Kinase, Transcription Factor) compound->target Binds to pathway Signaling Cascade target->pathway Modulates response Cellular Response (e.g., Apoptosis, Differentiation) pathway->response Leads to

Caption: Hypothetical mechanism of action for a biologically active thiazole derivative.

References

Application Notes and Protocols for Enzymatic Assays of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are recognized for their diverse biological activities and are a common scaffold in medicinal chemistry.[1] Members of this class have shown inhibitory activity against a range of enzymes, including kinases, proteases, and esterases.[2][3][4] This document provides detailed protocols for the characterization of this compound as a potential enzyme inhibitor, using a hypothetical protein kinase, "Kinase-X," as an example target. The described experimental design can be adapted for other enzyme systems.

The following protocols outline a systematic approach to profile the inhibitory activity of the compound, starting from a primary screen to determine initial activity, followed by a dose-response study to quantify its potency (IC50), and finally, enzyme kinetic studies to elucidate the mechanism of inhibition.

Materials and Reagents

  • Compound: this compound

  • Enzyme: Purified recombinant Kinase-X

  • Substrate: Specific peptide substrate for Kinase-X

  • Cofactor: Adenosine triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Positive Control Inhibitor: A known inhibitor of Kinase-X (e.g., Staurosporine)

  • Plates: 96-well or 384-well white, flat-bottom plates

  • Instruments: Microplate reader with luminescence detection capabilities, multichannel pipettes, and standard laboratory equipment.

Experimental Protocols

Protocol 1: Primary Enzymatic Screening

This protocol is designed to rapidly assess if this compound exhibits inhibitory activity against Kinase-X at a single, high concentration.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a 100 µM working solution in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the 100 µM compound working solution to the "Test Compound" wells.

    • Add 5 µL of a 100 µM known inhibitor solution to the "Positive Control" wells.

    • Add 5 µL of assay buffer containing 1% DMSO to the "No Inhibitor" (100% activity) wells.

    • Add 10 µL of assay buffer to the "No Enzyme" (0% activity) wells.

  • Enzyme Addition: Add 5 µL of a 2X working solution of Kinase-X to all wells except the "No Enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of a 2.5X substrate/ATP mixture to all wells to start the enzymatic reaction. The final concentration of the test compound will be 10 µM.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to stop the kinase reaction and deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percent inhibition using the following formula:

    % Inhibition = 100 x [1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_No_Inhibitor - Signal_No_Enzyme)]

Protocol 2: Dose-Response and IC50 Determination

This protocol is used to determine the potency of the inhibitor by measuring the enzyme activity at various concentrations of the compound.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Assay Plate Setup: Add 5 µL of each compound concentration to the respective wells in triplicate. Include "No Inhibitor" and "No Enzyme" controls.

  • Enzyme Addition: Add 5 µL of the 2X Kinase-X solution to all wells except the "No Enzyme" control.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the 2.5X substrate/ATP mixture to all wells.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Reaction Termination and Detection: Follow the same procedure as in Protocol 1.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Enzyme Kinetic Analysis

This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring the initial reaction rates at different substrate and inhibitor concentrations.

Procedure:

  • Assay Setup: Set up a matrix of reactions in a 96-well plate with varying concentrations of the substrate and at least two fixed concentrations of the inhibitor (e.g., 0.5 x IC50 and 2 x IC50), along with a no-inhibitor control.

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with the inhibitor (or buffer for the control) for 15 minutes.

  • Reaction Initiation: Initiate the reactions by adding the substrate/ATP mixture.

  • Kinetic Read: Measure the product formation at multiple time points (e.g., every 5 minutes for 60 minutes) to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Plot product concentration versus time for each reaction to determine the initial velocity (the linear portion of the curve).

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines on this plot will indicate the mechanism of inhibition.

Data Presentation

Table 1: Primary Screening Results
CompoundConcentration (µM)% Inhibition (Mean ± SD, n=3)
This compound1085.2 ± 4.1
Positive Control (Staurosporine)198.5 ± 1.5
No Inhibitor Control00.0 ± 3.5
Table 2: Dose-Response Data and IC50 Value
Compound Concentration (µM)% Inhibition (Mean ± SD, n=3)
10099.1 ± 1.2
3095.4 ± 2.5
1087.3 ± 3.8
365.1 ± 4.2
148.9 ± 5.1
0.325.6 ± 3.9
0.110.2 ± 2.8
0.032.1 ± 1.5
IC50 (µM) 1.1
Table 3: Enzyme Kinetic Parameters
Inhibitor Concentration (µM)Vmax (µM/min)Km (µM)
010010
0.5 (0.5 x IC50)10015
2.2 (2 x IC50)10030

Note: The hypothetical data in Table 3 suggests a competitive inhibition mechanism, as Vmax remains unchanged while Km increases with increasing inhibitor concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound_Prep Compound Preparation (Stock and Dilutions) Primary_Screen Primary Screening (Single Concentration) Compound_Prep->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Compound_Prep->Dose_Response Kinetic_Study Enzyme Kinetics (Mechanism of Inhibition) Compound_Prep->Kinetic_Study Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Primary_Screen Reagent_Prep->Dose_Response Reagent_Prep->Kinetic_Study Data_Acquisition Data Acquisition (Luminescence Reading) Primary_Screen->Data_Acquisition Dose_Response->Data_Acquisition Kinetic_Study->Data_Acquisition Calc_Inhibition % Inhibition Calculation Data_Acquisition->Calc_Inhibition Curve_Fitting IC50 Curve Fitting Data_Acquisition->Curve_Fitting Lineweaver_Burk Lineweaver-Burk Plot Data_Acquisition->Lineweaver_Burk Hit_Identified Hit Identification Calc_Inhibition->Hit_Identified Potency Potency (IC50) Curve_Fitting->Potency MOA Mechanism of Action Lineweaver_Burk->MOA Hit_Identified->Dose_Response Potency->Kinetic_Study

Caption: Experimental workflow for inhibitor characterization.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase-X Receptor->Kinase_X Activation Substrate_Protein Substrate Protein Kinase_X->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase_X->Phosphorylated_Substrate ATP -> ADP Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Signal Transduction Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Inhibitor->Kinase_X Inhibition

Caption: Hypothetical Kinase-X signaling pathway.

Conclusion

The protocols described in this document provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following this systematic approach, researchers can efficiently determine the compound's inhibitory activity, quantify its potency, and gain insights into its mechanism of action. The provided templates for data presentation and workflow visualization are intended to facilitate clear and concise reporting of experimental findings. These foundational assays are a critical step in the early stages of drug discovery and development.

References

Application Note & Protocol: Cell-Based Assay for Evaluating the Anti-Proliferative Effects of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties and are core structures in several clinically approved drugs.[1] The thiazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Specifically, substituted thiazole-4-carboxylate derivatives have been investigated for their potential as novel therapeutic agents. For instance, various derivatives have been synthesized and evaluated as c-Met kinase inhibitors, tubulin polymerization inhibitors, and potent inducers of the Oct3/4 transcription factor, highlighting their relevance in cancer research and regenerative medicine.[4][5][6][7]

This application note provides a detailed protocol for a cell-based assay to evaluate the anti-proliferative activity of a specific thiazole derivative, "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate," on a selected cancer cell line. The described MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a human cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung carcinoma, HT-29 - colorectal adenocarcinoma, or MDA-MB-231 - breast adenocarcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay and Data Acquisition:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the cell proliferation assay should be summarized in a clear and structured table to facilitate comparison.

Table 1: Anti-proliferative Activity of this compound on Various Cancer Cell Lines.

Cell LineCompoundIncubation Time (hours)IC₅₀ (µM) ± SD
A549 (Lung Carcinoma)This compound48Data
HT-29 (Colorectal Adenocarcinoma)This compound48Data
MDA-MB-231 (Breast Adenocarcinoma)This compound48Data
Doxorubicin (Positive Control)Doxorubicin48Data

IC₅₀ values are to be determined experimentally. SD represents the standard deviation from at least three independent experiments.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Maintain and Culture Cancer Cell Line B Harvest and Count Cells A->B C Seed Cells into 96-Well Plate B->C E Treat Cells with Compound and Incubate (48-72h) C->E D Prepare Serial Dilutions of Test Compound D->E F Add MTT Reagent (4h Incubation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for the MTT cell proliferation assay.

Potential Signaling Pathway

Given that many thiazole derivatives exhibit anti-cancer properties by inhibiting protein kinases, a plausible mechanism of action for this compound could involve the disruption of key signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Compound Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate RAF RAF Compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Upregulation of Target Genes

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available data on the specific kinase inhibitory activity of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate". The following application notes and protocols are based on the analysis of structurally similar 2-phenylthiazole derivatives and are provided as a predictive guide for research purposes. The thiazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, and derivatives have shown activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src, and Phosphoinositide 3-kinase (PI3K).[1][2][3]

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[1] This document provides a hypothetical framework for the evaluation of this compound as a potential kinase inhibitor, drawing upon the structure-activity relationships (SAR) of analogous compounds. The presence of a 2-phenylthiazole core, substituted with a fluorine atom on the phenyl ring and an ethyl carboxylate at the 4-position, suggests potential interactions within the ATP-binding pocket of various kinases.

Data Presentation: Kinase Inhibition by Structurally Similar Thiazole Derivatives

The following table summarizes the kinase inhibitory activities of various 2-phenylthiazole derivatives, providing a basis for hypothesizing the potential targets of this compound.

Compound StructureTarget Kinase(s)IC50 (nM)Reference CompoundCell-based Activity (IC50 or GI50)
Thiazolyl-pyrazoline derivative (Compound 10d)EGFR, VEGFR-232.5 (EGFR), 43.0 (VEGFR-2)Gefitinib, VandetanibA549 (2.9 µM), H441 (3.8 µM)
Sulfonyl thiazolyl-hydrazone derivativeEGFR37DasatinibMCF-7 (1.24 µM), HepG2 (3.61 µM)
Thiazole derivative (Compound 3b)PI3Kα, mTOR86 (PI3Kα), 221 (mTOR)Alpelisib, DactolisibPotent growth inhibition in various cancer cell lines
N-benzyl substituted thiazolyl-acetamide derivative (8a)c-Src1340 (in NIH3T3/c-Src527F cells)-HT-29, BT-20, CCRF-CEM (varied inhibition)
4-aryl-5-aminomethyl-thiazole-2-amine derivative (4v)ROCK II20-Not specified
Thiazole-based chalcone derivative (Compound 25)JAK2, EGFRDual inhibitor (specific IC50 not provided)-A431 (significant inhibition)

Experimental Protocols

The following are generalized protocols for kinase inhibition assays that can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (e.g., for EGFR or VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase enzyme.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™)

  • 384-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer.

  • In a 384-well plate, add the kinase enzyme to each well.

  • Add the serially diluted test compound to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic or anti-proliferative effect of the test compound on cancer cell lines known to be dependent on specific kinase signaling pathways.

Materials:

  • Human cancer cell line (e.g., A549 for EGFR, MCF-7 for PI3K)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) dissolved in DMSO

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the serially diluted test compound. Include wells with a known cytotoxic agent as a positive control and wells with DMSO-treated medium as a negative control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator.

  • After the incubation period, add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the negative control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 or GI50 value.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway, a potential target for 2-phenylthiazole derivatives.

Experimental Workflow Diagram

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of This compound Assay_Setup Dispense Kinase and Compound into 384-well Plate Compound_Prep->Assay_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Assay_Setup Reaction_Start Initiate Reaction with Substrate/ATP Mix Assay_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Detection Add Detection Reagent and Read Plate Incubation->Detection Data_Processing Calculate Percent Inhibition Detection->Data_Processing IC50_Calc Determine IC50 Value via Non-linear Regression Data_Processing->IC50_Calc

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

References

Application Notes and Protocols for the Derivatization of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a key starting material for the exploration of this chemical space. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding interactions, while the ethyl ester at the 4-position provides a versatile handle for chemical modification.

This document provides detailed application notes and experimental protocols for the derivatization of this compound to generate a library of analogues for Structure-Activity Relationship (SAR) studies. These studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The primary derivatization strategies discussed herein focus on the modification of the C4-ester group, a common and effective approach for modulating the pharmacological profile of this class of compounds.

Derivatization Strategies for SAR Studies

The primary point of diversification for this compound is the ester functionality at the 4-position of the thiazole ring. This can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of a wide range of amides. Further modifications can include reduction of the ester to an alcohol and subsequent derivatization.

Key Derivatization Pathways:
  • Ester Hydrolysis: Conversion of the ethyl ester to the carboxylic acid is the first step in creating a diverse library of amides. This transformation is typically achieved under basic conditions.

  • Amide Coupling: The resulting carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents to explore the impact of different substituents on biological activity.

Quantitative Data from SAR Studies of 2-Arylthiazole-4-Carboxamide Analogues

The following tables summarize representative quantitative data from SAR studies on related 2-arylthiazole derivatives. This data highlights how modifications at the 4-position of the thiazole ring can significantly impact biological activity.

Table 1: Anticancer Activity of 2-Phenylthiazole-4-Carboxamide Derivatives

Compound IDR Group (Amide)Cell LineIC50 (µg/mL)
1a -NH-phenylT47D> 50
1b -NH-(4-methoxyphenyl)T47D25.3
1c -NH-(4-chlorophenyl)T47D15.8
1d -NH-(3-fluorophenyl)T47D< 10

Data adapted from studies on substituted 2-phenylthiazole-4-carboxamide derivatives, demonstrating that substitution on the amide phenyl ring influences cytotoxic activity.[4] A 3-fluoro analog, in particular, showed good cytotoxic activity against all tested cell lines.[4]

Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives

Compound IDR1 Substituent at 4-positionMIC (µg/mL) against C. albicans
A1 H4
A2 CH₃>64
A3 C₂H₅>64
A4 n-C₃H₇>64
SZ-C14 (Lead) H8

Data sourced from Li et al. (2025). This data indicates that even small alkyl substituents at the 4-position can lead to a significant decrease in antifungal activity against Candida albicans.[2]

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the starting ethyl ester to the key carboxylic acid intermediate.

Materials:

  • This compound

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a 10% aqueous solution of sodium hydroxide (2.2 eq) and methanol to ensure solubility.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 6 M HCl with stirring to acidify the mixture to a pH of approximately 3. A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the product, 2-(3-fluorophenyl)thiazole-4-carboxylic acid, under vacuum to a constant weight.

Protocol 2: Amide Coupling of 2-(3-fluorophenyl)thiazole-4-carboxylic acid

This protocol outlines a general procedure for the synthesis of novel amides from the carboxylic acid intermediate.

Materials:

  • 2-(3-fluorophenyl)thiazole-4-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification supplies (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2-(3-fluorophenyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of the same anhydrous solvent and add DIPEA (3.0 eq).

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Start Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Acid 2-(3-fluorophenyl)thiazole-4-carboxylic Acid Start->Acid Hydrolysis Amides Amide Library (Diverse R-groups) Acid->Amides Amide Coupling Screening In vitro Screening (e.g., Cytotoxicity, Antifungal Assays) Amides->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Acid Iterative Design

Caption: Workflow for SAR studies of this compound derivatives.

Signaling_Pathway cluster_fungal Antifungal Mechanism (Hypothetical) Compound 2-Phenylthiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity CYP51->Membrane Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol->Membrane Maintains

Caption: Inhibition of the fungal CYP51 enzyme by 2-phenylthiazole derivatives.

References

Analytical methods for "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Quantification Strategies

My initial focus is on the compound "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate." I've begun a thorough Google search to identify pre-existing analytical methods for its quantification. This involves employing diverse search terms, including variations of the full chemical name and potential synonyms, to ensure a comprehensive literature review.

Expanding Search Parameters

I've broadened my search terms to include "HPLC method" and "LC-MS method" alongside variations of the compound's name. Furthermore, I'm simultaneously investigating the physicochemical properties, focusing on the chemical structure, molecular weight, solubility, and UV absorbance maxima. This dual approach aims for a deeper understanding to facilitate analytical method development.

Initiating Data Analysis

I'm now diving into the specifics of analytical techniques. I'm focusing on sample prep, columns, mobile phases, and detection parameters. The goal is to extract every relevant detail from existing literature on this or similar compounds. I'm compiling and structuring the findings into notes, protocols, tables, and workflows.

Application Notes and Protocols: "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" is a crucial heterocyclic building block in modern drug discovery, primarily recognized for its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. The thiazole scaffold is a recurring motif in numerous biologically active compounds and approved drugs, valued for its ability to engage in various biological interactions. The incorporation of a 3-fluorophenyl group at the 2-position of the thiazole ring is a strategic design element, as the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of the final drug candidate.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of "this compound," with a particular focus on its application in the development of c-Met kinase inhibitors for cancer therapy.

Application in the Development of c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[1] Dysregulation of the HGF/c-Met signaling axis is implicated in a variety of human cancers, promoting tumor growth, angiogenesis, metastasis, and resistance to therapy.[1] Consequently, c-Met has emerged as a significant target for the development of novel anticancer agents.

"this compound" serves as a critical precursor for the synthesis of a class of thiazole carboxamide derivatives that have demonstrated potent inhibitory activity against c-Met kinase. The general structure of these inhibitors involves the conversion of the ethyl ester of the intermediate into a carboxamide, which is then linked to other molecular fragments designed to interact with the c-Met active site.

Quantitative Data: Biological Activity of Thiazole Carboxamide-Based c-Met Inhibitors

The following table summarizes the in vitro biological activity of a series of thiazole carboxamide derivatives, structurally related to compounds synthesized from "this compound," against c-Met kinase and various human cancer cell lines. This data highlights the potential of this chemical scaffold in developing effective cancer therapeutics.

Compound IDc-Met Kinase IC50 (nM)[2]MKN-45 (Gastric Cancer) GI50 (µM)[2]MDA-MB-231 (Breast Cancer) GI50 (µM)[2]HT-29 (Colon Cancer) GI50 (µM)[2]A549 (Lung Cancer) GI50 (µM)[2]
51ah 9.260.18>101.253.89
51ak 3.890.040.210.110.32
51al 5.230.090.890.451.12
51am 2.540.020.150.080.24
51an 3.730.030.190.100.29
Foretinib 1.800.010.030.020.05

Experimental Protocols

Protocol 1: Synthesis of "this compound" via Hantzsch Thiazole Synthesis

This protocol describes a representative method for the synthesis of the title intermediate based on the well-established Hantzsch thiazole synthesis.

Materials:

  • 3-Fluorothiobenzamide

  • Ethyl 2-chloroacetoacetate (or ethyl bromopyruvate)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorothiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure "this compound".

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Thiazole-2-Carboxamide c-Met Inhibitor

This protocol outlines the conversion of the ethyl ester intermediate to a representative thiazole-2-carboxamide, a key step in the synthesis of potent c-Met inhibitors.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1N)

  • A target aniline derivative (e.g., 4-amino-2-fluorophenol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve "this compound" (1.0 equivalent) in a mixture of methanol and water.

    • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1N HCl.

    • Collect the precipitated 2-(3-fluorophenyl)thiazole-4-carboxylic acid by filtration, wash with water, and dry under vacuum.

  • Amide Coupling:

    • To a solution of the carboxylic acid from the previous step (1.0 equivalent) and the desired aniline derivative (1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final thiazole-2-carboxamide c-Met inhibitor.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_modification Modification and Coupling Thioamide 3-Fluorothiobenzamide Intermediate Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Thioamide->Intermediate Hantzsch Synthesis Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Intermediate CarboxylicAcid 2-(3-fluorophenyl) thiazole-4-carboxylic acid Intermediate->CarboxylicAcid Hydrolysis FinalProduct Thiazole-Carboxamide c-Met Inhibitor CarboxylicAcid->FinalProduct Amide Coupling Aniline Target Aniline Aniline->FinalProduct

Caption: Workflow from intermediate to c-Met inhibitor.

References

Application Notes and Protocols for "In Vitro" Evaluation of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro cytotoxic effects of the novel compound, "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate." Thiazole derivatives have shown promise as anticancer agents by inducing apoptosis and disrupting cell cycle progression.[1][2][3][4][5] This document outlines a series of standard assays to characterize the cytotoxic and pro-apoptotic activity of this specific compound on cancer cell lines.

Overview of Cytotoxicity Evaluation Workflow

The following diagram illustrates the sequential workflow for a comprehensive in vitro cytotoxicity assessment of a test compound.

G cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation start Prepare Stock Solution of This compound cell_culture Culture Selected Cancer and Normal Cell Lines mtt_assay MTT Assay for Cell Viability (Determine IC50) cell_culture->mtt_assay ldh_assay LDH Assay for Cytotoxicity (Membrane Integrity) mtt_assay->ldh_assay apoptosis_assay Annexin V-FITC/PI Staining (Apoptosis Detection) ldh_assay->apoptosis_assay caspase_assay Caspase-3/7 Activity Assay (Apoptosis Execution) apoptosis_assay->caspase_assay data_analysis Quantitative Data Analysis and Visualization caspase_assay->data_analysis conclusion Conclusion on Cytotoxicity and Apoptotic Induction data_analysis->conclusion

Caption: Experimental workflow for in vitro cytotoxicity testing.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables present hypothetical data for the cytotoxic evaluation of "this compound" against a panel of human cancer cell lines and a normal cell line.

Table 1: Cell Viability as Determined by MTT Assay (IC50 Values)

Cell LineTypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.5 ± 2.1
HeLaCervical Cancer18.9 ± 1.5
NIH/3T3Normal Fibroblast> 100

Table 2: Cytotoxicity as Determined by LDH Release Assay

Cell LineTreatment Concentration (µM)% Cytotoxicity (LDH Release)
MCF-71545.3 ± 3.5
A5492548.1 ± 4.2
HeLa2046.8 ± 3.9
NIH/3T3505.2 ± 1.1

Table 3: Apoptosis Detection by Annexin V-FITC/PI Staining in MCF-7 Cells

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.5
Compound (15 µM)48.2 ± 4.135.7 ± 3.215.1 ± 2.5

Table 4: Caspase-3/7 Activity in MCF-7 Cells

TreatmentFold Increase in Caspase-3/7 Activity (vs. Control)
Vehicle Control1.0
Compound (15 µM)4.8 ± 0.6

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • "this compound"

  • MTT (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[8]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[9][10]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells and treat with the test compound as described in the MTT assay protocol (Steps 1-4).

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Add 50 µL of stop solution to each well if required by the kit.[11]

  • Measure the absorbance at 490 nm.[11]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V.[12] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

  • Wash the cells with cold PBS and centrifuge at 500 x g for 5 minutes.[13]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12][13][14]

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.[15]

  • Add 400 µL of 1X binding buffer to each tube.[13][15]

  • Analyze the cells by flow cytometry within 1 hour.[12][13]

Caspase-3/7 Activity Assay

This luminescent or colorimetric assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay utilizes a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a signal.[17]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit

  • White-walled 96-well plates (for luminescence) or clear plates (for colorimetric)

  • Luminometer or spectrophotometer

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol (Steps 1-4).

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[18][17]

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[17]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.[17] The luminescent signal is proportional to the amount of caspase activity.[16][17]

Signaling Pathways in Drug-Induced Apoptosis

The cytotoxic activity of thiazole derivatives is often mediated by the induction of apoptosis.[1][3] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[19]

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway ligand FasL / TNF-α receptor Fas / TNFR ligand->receptor disc DISC Formation (FADD, Pro-Caspase-8) receptor->disc caspase8 Active Caspase-8 disc->caspase8 caspase37 Active Caspase-3, -7 caspase8->caspase37 stress Test Compound (e.g., Thiazole Derivative) bcl2 Bcl-2 Family (Bax, Bak activation) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->caspase37 substrates Cleavage of Cellular Substrates (e.g., PARP) caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a small molecule belonging to the thiazole class of heterocyclic compounds. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be present in numerous biologically active compounds and approved drugs.[1] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The substitution pattern on the thiazole ring, particularly at the 2 and 4 positions, plays a crucial role in determining the biological target and activity. The presence of a 3-fluorophenyl group at the 2-position and an ethyl carboxylate at the 4-position suggests that this compound may be a suitable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological pathways.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[4][5][6] These hits can then be optimized through medicinal chemistry to generate lead compounds for further drug development. This document provides detailed application notes and protocols for the use of this compound in a representative HTS campaign focused on identifying potential anticancer agents.

Hypothetical Biological Target: Cyclin-Dependent Kinase 2 (CDK2)

Based on the known anticancer activities of various thiazole derivatives, we will hypothesize that this compound may act as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for cancer therapy.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of a target protein, in this case, CDK2.

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Secondary & Orthogonal Assays AssayDev Assay Development (e.g., LanthaScreen Eu Kinase Binding Assay) Miniaturization Miniaturization to 384- or 1536-well format AssayDev->Miniaturization PrimaryHTS Primary HTS (Single Concentration) Miniaturization->PrimaryHTS Validated Assay CompoundLibrary Compound Library (including this compound) CompoundLibrary->PrimaryHTS HitSelection Hit Selection (Activity Threshold) PrimaryHTS->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Cell-Based Assay) DoseResponse->OrthogonalAssay SAR Structure-Activity Relationship (SAR) Studies OrthogonalAssay->SAR CDK2_Pathway cluster_pathway CDK2 Signaling Pathway in G1/S Transition CyclinE Cyclin E ActiveComplex Active CDK2/Cyclin E Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Retinoblastoma Protein (Rb) ActiveComplex->Rb phosphorylates E2F E2F Transcription Factor Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression Inhibitor Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Inhibitor->ActiveComplex inhibits

References

Application Notes and Protocols: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, a key intermediate in the development of various biologically active molecules. The protocols detailed below are based on established synthetic methodologies for analogous thiazole derivatives and common transformations of carboxylate esters.

Introduction

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of its ester functional group and the potential for further modification of the aromatic rings. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets.

Synthesis of this compound

The most common and effective method for the synthesis of 2-aryl-thiazole-4-carboxylates is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction proceeds between ethyl bromopyruvate and 3-fluorothiobenzamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 3-Fluorothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorothiobenzamide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.

Quantitative Data:

Reactant AReactant BSolventTemperatureTime (h)Yield (%)
3-FluorothiobenzamideEthyl bromopyruvateEthanolReflux4-675-85

Note: Yields are typical and may vary depending on the specific reaction conditions and scale.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of derivatives, primarily through transformations of the ethyl ester group.

Hydrolysis to 2-(3-Fluorophenyl)thiazole-4-carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further synthetic possibilities, such as the formation of amides, esters, and other carboxylic acid derivatives.

Experimental Protocol: Hydrolysis of Ethyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Collect the precipitate by filtration and wash with cold water. If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dry the resulting 2-(3-Fluorophenyl)thiazole-4-carboxylic acid under vacuum.

Quantitative Data:

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)
This compoundLiOHTHF/H₂ORoom Temp.2-490-98
Amidation to N-Substituted-2-(3-fluorophenyl)thiazole-4-carboxamides

The carboxylic acid obtained from hydrolysis can be readily converted to a wide range of amides. Amide coupling is a cornerstone of medicinal chemistry for the synthesis of drug candidates.

Experimental Protocol: Amide Coupling

Materials:

  • 2-(3-Fluorophenyl)thiazole-4-carboxylic acid

  • Amine (R-NH₂) (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-(3-Fluorophenyl)thiazole-4-carboxylic acid (1.0 eq) in DMF or DCM.

  • Add the desired amine (1.1 eq), followed by the coupling agent (e.g., PyBOP or HATU, 1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(3-fluorophenyl)thiazole-4-carboxamide.

Quantitative Data:

Carboxylic AcidAmineCoupling AgentBaseSolventYield (%)
2-(3-Fluorophenyl)thiazole-4-carboxylic acidR-NH₂PyBOP/HATUDIPEADMF/DCM60-90

Note: Yields are dependent on the nature of the amine used.

Visualizations

Hantzsch_Synthesis reagent1 3-Fluorothiobenzamide reaction reagent1->reaction reagent2 Ethyl bromopyruvate reagent2->reaction product This compound reaction->product Ethanol, Reflux

Caption: Hantzsch synthesis of the target compound.

Hydrolysis start This compound reaction start->reaction reagent LiOH, THF/H₂O reagent->reaction product 2-(3-Fluorophenyl)thiazole-4-carboxylic acid reaction->product

Caption: Hydrolysis of the ethyl ester.

Amidation start 2-(3-Fluorophenyl)thiazole-4-carboxylic acid reaction start->reaction reagent1 R-NH₂ reagent1->reaction reagent2 PyBOP, DIPEA reagent2->reaction product N-Substituted-2-(3-fluorophenyl)thiazole-4-carboxamide reaction->product

Caption: Amide coupling reaction workflow.

Application Notes and Protocols: Molecular Docking Studies of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and Related Thiazole Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities stem from their ability to interact with various biological targets, including enzymes and receptors involved in pathological processes. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This document provides detailed application notes and protocols for conducting molecular docking studies on "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" and structurally related compounds. Due to the limited availability of specific studies on the exact title compound, this guide leverages data and methodologies from research on analogous thiazole derivatives to provide a robust framework for investigation.

The target proteins highlighted in these notes—Cyclooxygenase-2 (COX-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—are implicated in inflammation, cancer, and angiogenesis, making them relevant targets for drug discovery efforts centered around novel thiazole-based inhibitors.

Data Presentation: Docking Performance of Thiazole Derivatives

The following table summarizes the molecular docking performance of various thiazole derivatives against their respective biological targets, as reported in the scientific literature. This data is intended to provide a comparative baseline for new studies.

Compound Class/DerivativeTarget ProteinDocking Score/Binding EnergyKey Interactions/ResiduesReference
Thiazole Carboxamide DerivativesCOX-1IC50: 0.239 µM (for compound 2b)-[1]
Thiazole Carboxamide DerivativesCOX-2IC50: 0.191 µM (for compound 2b)-[1]
2,4-disubstituted thiazole derivativesFabH inhibitor (PDB ID: 3iL9)MolDock Score: -102.612 to -144.236Hydrogen bonding[2][3]
4,5-Dihydrothiazole DerivativesPenicillin binding protein 4 (PBP4)Binding Energy: -5.2 kcal/molASN 308, SER 303[4]
Thiazole-based ThiosemicarbazonesRab7bIC50: 14.6 ± 0.8 µM (for derivative 9)-[5]
3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazolep38αIC50: 1.21 µM (for compound 21d against nitric oxide release)-[6]
Thiazolylhydrazone DerivativesAcetylcholinesterase (AChE)IC50: 0.0317 ± 0.001 µM (for compound 3c)Dual binding site interactions[7]
Thiazole DerivativesVEGFR-2IC50: 0.15 µM (for compound 4c)-[8]

Experimental Protocols

General Molecular Docking Protocol

This protocol outlines a generalized workflow for performing molecular docking studies with thiazole derivatives.[9]

1. Protein Preparation:

  • Obtain the 3D crystal structure of the target protein (e.g., COX-2, p38 MAPK, VEGFR-2) from the Protein Data Bank (PDB).

  • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

  • Perform energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Draw the 2D structure of "this compound" or other thiazole derivatives using chemical drawing software.

  • Convert the 2D structure to a 3D conformation.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Assign appropriate atomic charges (e.g., Gasteiger charges).

3. Grid Generation:

  • Identify the binding site of the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Define a grid box that encompasses the entire binding site, providing sufficient space for the ligand to move and rotate freely.

4. Molecular Docking Simulation:

  • Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.[10]

  • The software will systematically explore different conformations of the ligand within the defined grid box.

  • A scoring function will be used to estimate the binding affinity for each generated pose.

5. Analysis of Results:

  • Analyze the docking results based on the predicted binding energies or docking scores. Lower binding energies typically indicate more favorable binding.

  • Visualize the top-ranked poses to examine the binding mode and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

  • Compare the binding mode and interactions with those of known inhibitors to validate the docking protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Cleanup, H-addition) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Conformational Search & Scoring) ligand_prep->docking grid_gen->docking analysis Results Analysis (Binding Energy, Interactions) docking->analysis visualization Visualization & Interpretation analysis->visualization

Caption: A generalized workflow for molecular docking studies.

cox2_pathway stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Thiazole Derivative (Potential Inhibitor) inhibitor->cox2

Caption: The COX-2 signaling pathway in inflammation.[11][12]

p38_mapk_pathway stress Cellular Stress / Cytokines (e.g., UV, LPS, TNF-α) mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor Thiazole Derivative (Potential Inhibitor) inhibitor->p38

Caption: The p38 MAPK signaling pathway.[2][13][14][15]

vegfr2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k migration Cell Migration dimerization->migration proliferation Cell Proliferation plc->proliferation akt Akt pi3k->akt survival Cell Survival akt->survival inhibitor Thiazole Derivative (Potential Inhibitor) inhibitor->vegfr2

Caption: The VEGFR-2 signaling pathway in angiogenesis.[7][8][16][17]

References

Application Notes and Protocols: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate as a versatile building block for the creation of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies for analogous thiazole derivatives and are intended to serve as a guide for the development of new chemical entities.

Synthesis of the Core Scaffold: this compound

The foundational step involves the synthesis of the title compound, which can be achieved via the well-established Hantzsch thiazole synthesis. This multicomponent reaction offers a straightforward and efficient route to the thiazole core.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 3-Fluorobenzaldehyde

  • Thiourea

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • To the resulting solution, add ethyl bromopyruvate (1.0 eq) dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Expected Outcome: The reaction is expected to yield the target compound as a solid. Characterization should be performed using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure.

Synthesis Workflow

A 3-Fluorobenzaldehyde + Thiourea C Hantzsch Reaction (Ethanol, Reflux) A->C B Ethyl bromopyruvate B->C D This compound C->D cluster_0 Intermediate Synthesis cluster_1 Triazole Formation A Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate C Thiazole-4-carbohydrazide A->C Reflux B Hydrazine Hydrate B->C D Propargylated Precursor F 1,3-Dipolar Cycloaddition (CuSO₄, Na-Ascorbate) D->F E Aryl Azide E->F G Novel 1,2,3-Triazole Hybrid F->G A 2-(3-fluorophenyl) thiazole-4-carbohydrazide C Condensation/Cyclization (Acetic Acid, Reflux) A->C B β-Diketone (e.g., Acetylacetone) B->C D Novel Thiazolyl-Pyrazole Derivative C->D cluster_pathway Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates P1 PI3K/AKT Pathway cMet->P1 P2 RAS/MAPK Pathway cMet->P2 P3 STAT Pathway cMet->P3 Cell Cell Proliferation, Survival, Motility P1->Cell P2->Cell P3->Cell Inhibitor Thiazole-based Inhibitor Inhibitor->cMet Inhibits Phosphorylation

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for optimizing this important synthesis. We will focus on the widely used Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring system.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

The synthesis is typically achieved via the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of a thioamide with an α-halo ketone. For this specific target molecule, the reactants are 3-fluorothiobenzamide and ethyl bromopyruvate. The reaction proceeds via a cyclocondensation mechanism to form the desired thiazole ring.[3][4]

Hantzsch_Synthesis_Scheme Reactant1 3-Fluorothiobenzamide Plus + Reactant2 Ethyl Bromopyruvate Arrow Ethanol, Reflux (-H2O, -HBr) Reactant2->Arrow Product This compound Arrow->Product

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield in the Hantzsch thiazole synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

    • Purity of Starting Materials:

      • 3-Fluorobenzothioamide: Impurities in the thioamide can significantly hinder the reaction. Ensure it is pure and dry. If you synthesized it from 3-fluorobenzamide, ensure the thionation reaction with Lawesson's reagent went to completion and the product was thoroughly purified.

      • Ethyl Bromopyruvate: This reagent can degrade over time, especially if exposed to moisture or light, releasing hydrobromic acid which can complicate the reaction.[1] Use freshly prepared or commercially available high-purity ethyl bromopyruvate. Consider purifying it by distillation under reduced pressure if its quality is uncertain.

    • Reaction Conditions:

      • Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition of reactants and products, and the formation of side products. A good starting point is refluxing in ethanol.

      • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.

    • Solvent:

      • The choice of solvent is crucial. While ethanol is commonly used and generally effective, other solvents like methanol or isopropanol can be explored. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Issue 2: Formation of Side Products and Impurities

  • Question: My final product is impure, and I am observing significant side products. What are these impurities and how can I minimize them?

  • Answer: The formation of side products is a common issue. Here are some likely culprits and solutions:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted 3-fluorobenzothioamide and ethyl bromopyruvate in your crude product.

      • Solution: As mentioned above, optimize reaction time and temperature. A slight excess of one reactant (typically the thioamide) can sometimes be used to ensure the complete conversion of the other.

    • Hydrolysis of Ethyl Bromopyruvate: The presence of water can lead to the hydrolysis of ethyl bromopyruvate to bromopyruvic acid, which can complicate the reaction and purification.

      • Solution: Use anhydrous solvents and dry glassware.

    • Self-condensation of Ethyl Bromopyruvate: Under certain conditions, ethyl bromopyruvate can undergo self-condensation.

      • Solution: Control the reaction temperature and add the ethyl bromopyruvate slowly to the reaction mixture containing the thioamide.

    • Purification Strategy:

      • Recrystallization: This is often an effective method for purifying the final product. A common solvent system to try is ethanol or an ethanol/water mixture.

      • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexane.[2][3]

Issue 3: Product Isolation and Purification Challenges

  • Question: I am having difficulty isolating and purifying the final product. What are the best practices?

  • Answer: Proper work-up and purification are critical for obtaining pure this compound.

    • Work-up: After the reaction is complete, the mixture is typically cooled, and the product may precipitate. If it does not, the solvent can be removed under reduced pressure. The residue can then be taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.

    • Recrystallization:

      • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

      • If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.

      • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the crystals under vacuum.

    • Column Chromatography:

      • Choose an appropriate solvent system based on TLC analysis (aim for an Rf of 0.2-0.3 for the product). A common system is ethyl acetate/hexane.

      • Pack a silica gel column with the chosen eluent.

      • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

      • Elute the column with the chosen solvent system and collect the fractions containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • Question: What is the general reaction mechanism for the synthesis of this compound?

  • Answer: The synthesis is based on the Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom of 3-fluorobenzothioamide on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Question: What are the key starting materials for this synthesis?

  • Answer: The primary starting materials are 3-fluorobenzothioamide and ethyl bromopyruvate.

  • Question: How can I synthesize 3-fluorobenzothioamide?

  • Answer: A common method is a two-step process:

    • Amide Formation: React 3-fluorobenzoyl chloride with ammonia or an amine to form 3-fluorobenzamide.[4][5]

    • Thionation: Treat the 3-fluorobenzamide with a thionating agent like Lawesson's reagent to convert the carbonyl group to a thiocarbonyl group, yielding 3-fluorobenzothioamide.[6][7][8][9][10]

  • Question: Are there any specific safety precautions I should take during this synthesis?

  • Answer: Yes, several safety precautions are necessary:

    • Ethyl bromopyruvate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Lawesson's reagent has a strong, unpleasant odor and should also be handled in a fume hood.

    • Solvents like ethanol are flammable. Avoid open flames.

    • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

Table 1: Reactants and Reagents

Reactant/ReagentRoleMolar Mass ( g/mol )Key Considerations
3-FluorobenzothioamideStarting Material155.19Ensure high purity.
Ethyl BromopyruvateStarting Material195.01Use fresh or purified reagent; it is a lachrymator.
EthanolSolvent46.07Use anhydrous grade.
Lawesson's ReagentThionating Agent404.47Used for the synthesis of the thioamide; handle in a fume hood.
3-Fluorobenzoyl chloridePrecursor158.56Used for the synthesis of the amide precursor.
Ammonia/AmineReagentVariesFor the formation of the amide from the acid chloride.

Table 2: Optimized Reaction Conditions (Adapted from similar syntheses)

ParameterRecommended ConditionRationale
Thionation of 3-Fluorobenzamide
SolventAnhydrous Toluene or THFInert solvent that allows for reflux temperatures.
TemperatureRefluxTo ensure the reaction goes to completion.
Reactant Ratio3-Fluorobenzamide : Lawesson's Reagent (2:1 molar ratio)A common stoichiometry for thionation.
Reaction Time2-4 hours (monitor by TLC)To ensure complete conversion.
Hantzsch Thiazole Synthesis
SolventAnhydrous EthanolGood solubility for reactants and facilitates the reaction.
TemperatureReflux (approx. 78 °C)Provides sufficient energy for the reaction without causing significant decomposition.
Reactant Ratio3-Fluorobenzothioamide : Ethyl Bromopyruvate (1:1 to 1.1:1)A slight excess of the thioamide can drive the reaction to completion.
Reaction Time2-6 hours (monitor by TLC)Typical duration for Hantzsch thiazole syntheses.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorobenzothioamide (Adapted from general thionation procedures)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorobenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.[9]

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain pure 3-fluorobenzothioamide.

Protocol 2: Synthesis of this compound (Adapted from Hantzsch syntheses of similar compounds)

  • In a round-bottom flask, dissolve 3-fluorobenzothioamide (1 equivalent) in anhydrous ethanol.

  • Slowly add ethyl bromopyruvate (1 equivalent) to the solution at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Maintain the reflux for 2-6 hours, monitoring the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane).

Mandatory Visualization

Reaction_Pathway cluster_thioamide Step 1: 3-Fluorobenzothioamide Synthesis cluster_hantzsch Step 2: Hantzsch Thiazole Synthesis 3-Fluorobenzamide 3-Fluorobenzamide 3-Fluorobenzothioamide 3-Fluorobenzothioamide 3-Fluorobenzamide->3-Fluorobenzothioamide Thionation Target_Product Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate 3-Fluorobenzothioamide->Target_Product Cyclocondensation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->3-Fluorobenzamide Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->3-Fluorobenzothioamide

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start reactants Combine 3-Fluorobenzothioamide and Ethyl Bromopyruvate in Ethanol start->reactants reflux Reflux for 2-6 hours reactants->reflux tlc_monitor Monitor by TLC reflux->tlc_monitor tlc_monitor->reflux Incomplete workup Reaction Work-up (Cool, Precipitate/Evaporate) tlc_monitor->workup Complete purification Purification workup->purification recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column product Pure Product recrystallization->product column->product

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Tree issue Low/No Yield check_reactants Check Purity of Starting Materials issue->check_reactants check_conditions Verify Reaction Conditions issue->check_conditions purify_reactants Purify/Replace Reactants check_reactants->purify_reactants check_time Extend Reaction Time? check_conditions->check_time check_temp Adjust Temperature? check_conditions->check_temp continue_reaction Continue Reaction check_time->continue_reaction Yes optimize_temp Optimize Temperature check_temp->optimize_temp Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Troubleshooting "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" purification issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate. The information provided is designed to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this and similar 2-aryl-thiazole-4-carboxylates is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the likely starting materials are ethyl 2-chloro-3-oxobutanoate and 3-fluorobenzothioamide.

Q2: What are the typical physical properties of this compound?

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: α-haloketones, such as ethyl 2-chloro-3-oxobutanoate, are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Thioamides can also be toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Low or No Product Yield

Q: I am getting a very low yield or no desired product. What could be the issue?

A: Several factors can contribute to low product yield. Consider the following troubleshooting steps:

  • Purity of Starting Materials: The purity of the 3-fluorobenzothioamide and ethyl 2-chloro-3-oxobutanoate is critical. Impurities can lead to side reactions and inhibit the formation of the desired product. It is advisable to use freshly purified starting materials if their quality is in doubt.

  • Reaction Conditions: The Hantzsch thiazole synthesis is sensitive to reaction temperature and time. Ensure the reaction is heated appropriately, typically at reflux in a solvent like ethanol, and for a sufficient duration.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Incomplete Reaction: If the reaction has not gone to completion, you will observe the presence of starting materials on your TLC plate. Consider extending the reaction time or increasing the temperature.

  • Side Reactions: The formation of byproducts can consume your starting materials. One common side reaction is the formation of an oxazole if the thioamide is contaminated with the corresponding amide.

Purification Challenges

Q: My crude product is an oil and does not solidify. How can I purify it?

A: Oily products can be challenging to handle. Here are a few approaches:

  • Column Chromatography: This is the most effective method for purifying oily compounds. A silica gel column with a gradient elution of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.

  • Trituration: Try dissolving the oil in a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble. Stirring or sonicating this mixture may induce crystallization of the product. Common solvents for trituration include diethyl ether, hexanes, or a mixture of the two.

Q: I am having difficulty separating my product from an impurity during column chromatography.

A: Co-elution of products and impurities is a common issue. Here are some tips to improve separation:

  • Optimize the Solvent System: Experiment with different solvent systems for your TLC analysis to find a system that provides better separation between your product and the impurity. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes. Varying the ratio or using a different solvent system (e.g., dichloromethane/methanol for more polar compounds) can improve resolution.

  • Use a Longer Column: Increasing the length of the silica gel column can enhance separation.

  • Adjust the Flow Rate: A slower flow rate during column chromatography can lead to better separation.

  • Consider a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase such as alumina.

Q: My product seems to decompose on the silica gel column.

A: Thiazoles are generally stable, but prolonged exposure to acidic silica gel can sometimes cause degradation, especially if other sensitive functional groups are present.

  • Neutralize the Silica Gel: You can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (1-2%), to your eluent.

  • Use Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.

Q: I am getting low recovery after recrystallization.

A: Low recovery during recrystallization is often due to the product having some solubility in the cold solvent or using too much solvent.

  • Optimize the Solvent System: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. You may need to screen several solvents or solvent pairs. Common pairs for esters include ethanol/water and ethyl acetate/hexanes.

  • Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Ensure Complete Precipitation: Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation before filtration.

Data Presentation

The following tables summarize typical data for thiazole-4-carboxylate derivatives. This information can be used as a reference for reaction monitoring and characterization.

Table 1: Physical and Chromatographic Data for Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical TLC Eluent
Ethyl 2-phenylthiazole-4-carboxylateC₁₂H₁₁NO₂S233.29SolidEthyl Acetate/Hexanes
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylateC₁₂H₁₀FNO₂S251.28SolidEthyl Acetate/Hexanes
4-(3-Fluorophenyl)thiazole-2-carboxylic acidC₁₀H₆FNO₂S223.23White SolidNot specified

Table 2: Spectroscopic Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate7.46–8.00 (m, 5H), 4.49 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H)168.87, 160.27, 146.48, 131.77, 131.63, 129.24, 164.15 (q), 123.33 (q), 62.41, 13.983061, 2980, 1737, 1633, 1513, 1461, 1290, 1210, 766, 689
4-(3-Fluorophenyl)thiazole-2-carboxylic acidNot specified in detailNot specified in detail3448, 1703, 1646, 1616, 1591, 1490, 1455, 1376, 1305, 1264, 1235, 1175, 1131, 1079, 944, 816, 776, 756

Experimental Protocols

General Experimental Protocol for Hantzsch Thiazole Synthesis

This is a generalized procedure based on common practices for the Hantzsch synthesis of similar thiazole derivatives.[1] Optimization may be required.

Materials:

  • 3-Fluorobenzothioamide (1.0 eq)

  • Ethyl 2-chloro-3-oxobutanoate (1.0 - 1.2 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorobenzothioamide in ethanol.

  • Add ethyl 2-chloro-3-oxobutanoate to the solution.

  • Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., with a 3:1 mixture of hexanes and ethyl acetate).

  • Once the starting materials are consumed (typically after several hours), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General Protocol for Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a slurry of the initial eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the Column: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) while collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

General Protocol for Purification by Recrystallization
  • Choose a Solvent System: Select a solvent or solvent pair in which the compound is soluble when hot and insoluble when cold (e.g., ethanol/water or ethyl acetate/hexanes).

  • Dissolve the Crude Product: In a flask, add the crude product and a minimal amount of the hot solvent until it just dissolves.

  • Cool and Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Product: Dry the purified crystals under vacuum.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting cluster_purification Purification Stage Start Hantzsch Thiazole Synthesis CheckYield Check Crude Yield Start->CheckYield LowYield Low Yield? CheckYield->LowYield PurificationStart Crude Product CheckYield->PurificationStart Good Yield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction No OptimizeConditions Optimize Reaction Conditions (Time, Temperature) CheckPurity->OptimizeConditions ExtendReaction Extend Reaction Time/ Increase Temperature IncompleteReaction->ExtendReaction Yes SideReactions Check for Side Reactions (TLC) IncompleteReaction->SideReactions No IsOily Is it an Oil? PurificationStart->IsOily ColumnChromatography Column Chromatography IsOily->ColumnChromatography Yes Recrystallization Recrystallization IsOily->Recrystallization No CoElution Co-elution Issue? ColumnChromatography->CoElution LowRecovery Low Recrystallization Recovery? Recrystallization->LowRecovery OptimizeEluent Optimize Eluent/ Change Stationary Phase CoElution->OptimizeEluent Yes PureProduct Pure Product CoElution->PureProduct No OptimizeSolvent Optimize Solvent System/ Use Minimal Solvent LowRecovery->OptimizeSolvent Yes LowRecovery->PureProduct No

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Hantzsch_Synthesis Thioamide 3-Fluorobenzothioamide Intermediate Thiazoline Intermediate Thioamide->Intermediate Haloketone Ethyl 2-chloro-3-oxobutanoate Haloketone->Intermediate Dehydration - H₂O Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Simplified reaction pathway for the Hantzsch synthesis of the target compound.

References

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility problems with "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" in aqueous buffers.

Troubleshooting Guide

Researchers working with this compound may encounter solubility challenges in aqueous buffers due to its hydrophobic nature, stemming from the fluorophenyl group and the ethyl ester moiety.[1] This guide provides a systematic approach to addressing these issues.

Solubility Profile

The expected solubility of this compound in various solvents is summarized below. It is important to note that empirical testing is crucial to determine the optimal solvent for your specific experimental needs.

Solvent TypeExamplesExpected Solubility of this compound
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris-HClLow
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High
Polar Protic Solvents Ethanol, MethanolModerate to High
Nonpolar Solvents Dichloromethane (DCM), ChloroformHigh
Troubleshooting Workflow for Solubility Issues

If you are observing precipitation or low dissolution of this compound in your aqueous buffer, follow the decision tree below to identify a suitable solution.

Caption: Troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The molecular structure of this compound contains a fluorophenyl ring and an ethyl ester group, both of which are hydrophobic (water-repelling).[1] These nonpolar moieties make it difficult for the compound to dissolve in polar solvents like water-based buffers.

Caption: Key structural features contributing to hydrophobicity.

Q2: What is the best organic solvent to use for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of hydrophobic compounds.[2] Ethanol can also be a suitable alternative. It is crucial to use a minimal amount of the organic solvent and ensure the final concentration in your aqueous buffer is low enough (typically below 1%) to not interfere with your biological assay.[2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." Here are several strategies to overcome this:

  • Vortexing during dilution: Add the stock solution to the buffer while vigorously vortexing to promote rapid dispersion.

  • Increase co-solvent percentage: If your assay can tolerate it, slightly increasing the final concentration of DMSO or adding another co-solvent like ethanol can help maintain solubility.

  • Use surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[2]

  • Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][4]

Q4: Will changing the pH of my buffer improve the solubility of this compound?

A4: Adjusting the pH is most effective for compounds that have ionizable groups (i.e., acidic or basic functional groups).[4] this compound is a neutral molecule and does not have readily ionizable protons. Therefore, altering the pH of the buffer is unlikely to significantly impact its solubility.

Q5: Can I use sonication to help dissolve the compound?

A5: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down larger particles and increasing the surface area for solvent interaction.[2][5] However, be mindful of potential heating during sonication, as this could degrade the compound. It is often best used in conjunction with other methods like the use of co-solvents.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible and compatible with your experimental system.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound has likely precipitated.

  • Troubleshooting (if precipitation occurs): Refer to the Troubleshooting Workflow and FAQs for strategies to improve solubility. This may involve preparing a new working solution with a co-solvent, surfactant, or cyclodextrin.

References

Overcoming poor yield in fluorinated thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address challenges in fluorinated thiazole synthesis, with a focus on overcoming poor yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in fluorinated thiazole synthesis?

Low yields in fluorinated thiazole synthesis, particularly via the common Hantzsch method, can be attributed to several factors. These include the purity of reactants and solvents, suboptimal reaction conditions (temperature, solvent choice), the stability of the thioamide starting material, and the occurrence of side reactions.[1] The electronic properties of the fluorine-containing substituents can also influence reaction outcomes.

Q2: How critical is the purity of reactants and solvents for achieving high yields?

Reactant and solvent purity is paramount. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which consume starting materials and complicate the purification process.[1] The presence of water can be particularly detrimental, and the use of anhydrous solvents is often recommended to prevent hydrolysis of reactants and intermediates.[1]

Q3: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in reaction rate and yield by influencing the solubility of reactants and stabilizing intermediates. While alcohols like ethanol, methanol, and 1-butanol are commonly used under reflux conditions, screening different solvents is advisable for a specific set of substrates.[1][2] In recent years, greener alternatives like ionic liquids have been shown to act as both the solvent and a promoter, in some cases leading to excellent yields without the need for an external catalyst.[3]

Q4: How do reaction time and temperature affect the synthesis?

Reaction temperature and duration are critical parameters that must be optimized.

  • Conventional Heating: Traditional methods often require prolonged periods of reflux (several hours) to drive the reaction to completion.[1][2]

  • Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times to mere minutes.[1] Microwave heating, often at temperatures between 90-130°C, can also lead to improved yields and is considered a more environmentally friendly approach.[1][4]

Q5: What are common side reactions, and how can they be minimized?

Side reactions are a significant cause of poor yields. In the Hantzsch synthesis, potential side reactions include the decomposition of the thioamide, especially under harsh acidic conditions.[1] If using N-substituted thioureas, running the reaction under acidic conditions can lead to a mixture of isomers: the expected 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] To minimize these, ensure high-purity starting materials, use anhydrous solvents, and carefully control the reaction temperature and pH.

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to diagnosing and resolving issues of poor yield in fluorinated thiazole synthesis.

Troubleshooting Workflow

start Low Yield Observed purity Step 1: Verify Reactant & Solvent Purity start->purity purity_q Are all materials pure & anhydrous? purity->purity_q conditions Step 2: Evaluate Reaction Conditions purity_q->conditions Yes purify Action: Purify starting materials (distill, recrystallize). Use anhydrous solvents. purity_q->purify No conditions_q Are solvent, temperature, & time optimized? conditions->conditions_q alt_method Step 3: Consider Alternative Methods conditions_q->alt_method Yes optimize Action: Screen solvents. Optimize temperature (try microwave). Perform time-course study. conditions_q->optimize No research Action: Explore alternative syntheses (e.g., ionic liquids, copper-catalyzed). alt_method->research success Yield Improved purify->purity purify->success optimize->conditions optimize->success research->success

Caption: A step-by-step workflow for troubleshooting poor yield.

Experimental Protocols & Data

Protocol 1: General Hantzsch Synthesis of Fluorinated Thiazoles

This protocol is adapted from a general procedure for synthesizing 2-amino-4-arylthiazoles and can be modified for fluorinated analogues.[6][7]

Materials:

  • α-Bromo-1-(fluorophenyl)ethanone derivative (1.0 eq)

  • Thiourea or substituted thioamide (1.2 - 1.5 eq)

  • Anhydrous Ethanol or Methanol

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the α-bromo-1-(fluorophenyl)ethanone derivative in anhydrous ethanol.

  • Add the thioamide derivative to the solution.

  • Heat the reaction mixture to reflux (or to a specific temperature, e.g., 80-100°C) and stir for 30 minutes to 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7]

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water or a dilute basic solution (e.g., 5% Na₂CO₃) to precipitate the crude product.[6][7]

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified fluorinated thiazole.

Hantzsch Synthesis Reaction Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps Thioamide Thioamide (or Thiourea) Attack 1. Nucleophilic Attack (S on α-carbon) Thioamide->Attack Haloketone α-Haloketone (Fluorinated) Haloketone->Attack Cyclization 2. Intramolecular Cyclization (N on carbonyl C) Attack->Cyclization Intermediate Dehydration 3. Dehydration Cyclization->Dehydration Cyclic Intermediate Product Fluorinated Thiazole Dehydration->Product

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Table 1: Comparison of Reaction Conditions and Yields

The following table summarizes yields reported for various fluorinated thiazole syntheses, highlighting the impact of different methodologies.

Product TypeMethodConditionsYield (%)Reference
2-(Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesHantzsch (Conventional)Ethanol, Reflux, 4-5 h61 - 80[2][8]
N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amineHantzsch (Conventional)Ethanol, Reflux, 30 min61.6[7]
Steroidal Thiazole DerivativesHantzsch (Microwave)Ethanol, 60°C, 35-45 min80 - 85[4]
Thiazolo[5,4-d]thiazolesDithiooxamide Condensation (Microwave)L-Proline/Ethylene Glycol, 130°C, 25 min92[9]

Alternative Synthetic Strategies

When the Hantzsch synthesis provides consistently low yields, exploring alternative routes is recommended.

Decision Tree for Synthesis Strategy

start Goal: Synthesize Fluorinated Thiazole hantzsch Try Hantzsch Synthesis (α-Haloketone + Thioamide) start->hantzsch yield_q Is yield acceptable (>60%) after optimization? hantzsch->yield_q success Proceed with Purification yield_q->success Yes complex_q Are starting materials complex or sensitive? yield_q->complex_q No ionic_liquid Consider Ionic Liquid-Mediated Synthesis for improved yield and greener conditions copper Consider Copper-Catalyzed Condensation (Oxime + Anhydride + KSCN) complex_q->ionic_liquid No complex_q->copper Yes

Caption: A decision guide for selecting a synthetic strategy.

  • Ionic Liquid-Mediated Synthesis : Using an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) can serve as both a green solvent and a reaction promoter, often leading to excellent yields.[3] This method is particularly useful for one-pot procedures.

  • Cook-Heilbron Synthesis : An alternative for producing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[3]

  • Copper-Catalyzed Three-Component Reaction : A method involving the condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) catalyzed by copper salts can produce thiazoles in good to excellent yields.[4] This approach offers access to different substitution patterns.

References

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "this compound". The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the purity of my this compound sample over time. What are the likely causes?

A1: A decrease in purity is likely due to chemical degradation. Based on the structure of the molecule, the two most probable degradation pathways are hydrolysis of the ethyl ester and oxidation of the thiazole ring.[1][2]

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, "2-(3-fluorophenyl)thiazole-4-carboxylic acid," especially in the presence of moisture, or acidic/basic contaminants.[3] This is a common degradation pathway for ester-containing compounds.

  • Oxidation: The thiazole ring, while aromatic, can be susceptible to oxidation, particularly at the sulfur atom, which could lead to the formation of N-oxides or sulfoxides.[1][4] This can be accelerated by exposure to air (oxygen), light, or oxidizing impurities.

Q2: My analytical chromatogram (HPLC/UPLC) shows a new, more polar peak appearing in my sample. What could this be?

A2: A new, more polar peak often indicates a degradation product. In the case of this compound, the most likely candidate for a more polar impurity is the hydrolysis product, 2-(3-fluorophenyl)thiazole-4-carboxylic acid . Carboxylic acids are significantly more polar than their corresponding ethyl esters, causing them to elute earlier on a reversed-phase HPLC column. To confirm, you can co-inject your sample with a synthesized standard of the suspected carboxylic acid or analyze the peak using mass spectrometry (MS) to check for the expected molecular weight.

Q3: How should I properly store this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored under conditions that limit its exposure to moisture, oxygen, and light. We recommend the following:

  • Temperature: Store at low temperatures (-20°C or -80°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity: Ensure the compound is free from acidic, basic, or metallic impurities that could catalyze degradation.

Q4: I'm using the compound in an aqueous buffer and seeing rapid degradation. What can I do?

A4: The ester linkage is susceptible to hydrolysis, which is catalyzed by both acid and base. If you are observing rapid degradation in an aqueous buffer, consider the following:

  • pH: The rate of hydrolysis is pH-dependent. Determine the pH at which your compound has maximum stability. Typically, for esters, this is in the mid-pH range (pH 4-6). Avoid strongly acidic or basic buffers.

  • Temperature: Perform your experiments at the lowest practical temperature to slow the rate of degradation.

  • Fresh Preparations: Prepare your solutions fresh and use them immediately. Avoid storing the compound in aqueous solutions for extended periods.

Q5: What are "forced degradation studies" and should I perform them for this compound?

A5: Forced degradation studies (also known as stress testing) are experiments that intentionally expose a drug substance to harsh conditions like high/low pH, oxidation, heat, and light to accelerate degradation.[5][6][7][8] These studies are crucial in pharmaceutical development for several reasons:

  • They help identify likely degradation products and establish degradation pathways.[6]

  • They are essential for developing and validating stability-indicating analytical methods, ensuring that the method can separate the parent compound from all potential degradation products.[9]

  • The data informs decisions on formulation, packaging, and storage conditions.[5]

Yes, performing a forced degradation study on this compound is highly recommended to understand its intrinsic stability and ensure the reliability of your analytical data.

Potential Degradation Pathways & Products

The primary degradation products anticipated for this compound are a result of hydrolysis and oxidation.

G Potential Degradation Pathways cluster_main cluster_products parent Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate hydrolysis_prod 2-(3-fluorophenyl) thiazole-4-carboxylic Acid (Hydrolysis Product) parent->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) oxidation_prod Oxidized Thiazole Derivatives (e.g., N-oxide, Sulfoxide) (Oxidation Products) parent->oxidation_prod Oxidation ([O], hv)

Caption: Predicted degradation of this compound.

Troubleshooting Workflow

If you encounter stability issues, follow this logical workflow to identify the cause.

G Troubleshooting Workflow for Stability Issues start Purity Decrease or New Peak Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Analyze Solvent/Buffer System (pH, Purity, Age) start->check_solvent improper_storage Correct Storage: Store at -20°C, inert gas, amber vial check_storage->improper_storage Improper? stress_test Perform Forced Degradation Study check_storage->stress_test Proper solvent_issue Optimize Buffer: Adjust pH, use fresh solutions check_solvent->solvent_issue Issue found? check_solvent->stress_test No issue identify_degradant Identify Degradation Product(s) (e.g., via LC-MS) stress_test->identify_degradant

Caption: A step-by-step guide to troubleshooting stability problems.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products. A target degradation of 10-20% is generally desired to ensure that the primary degradation pathways are observed without overly complex secondary degradation.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.

3. Sample Analysis:

  • After exposure, neutralize the acidic and basic samples before dilution.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.

Data Presentation Template

Summarize the results from the forced degradation study in a table for clear comparison.

Stress ConditionIncubation Time/Temp% DegradationNo. of DegradantsMajor Degradant Peak (RT)
0.1 M HCl24 h @ 60°C
0.1 M NaOH4 h @ RT
3% H₂O₂24 h @ RT
Thermal (Solid)48 h @ 80°C
Photolytic (UV)Per ICH Q1B
Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method can be used as a starting point to monitor the stability of the compound and separate it from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm or Diode Array Detector (DAD) for peak purity analysis

  • MS Detector: Electrospray Ionization (ESI) in positive mode to identify the molecular weights of the parent compound and any degradation products.

Experimental Workflow Diagram

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid (HCl) start->acid base Base (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Neutralize & Dilute Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS Method analysis->hplc data Compare Stressed Samples to Unstressed Control hplc->data end Identify & Characterize Degradation Products data->end

Caption: Workflow for conducting and analyzing forced degradation studies.

References

Technical Support Center: Improving the Selectivity of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and selectivity screening.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and versatile method for synthesizing this class of compounds is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide (in this case, 3-fluorobenzothioamide) with an α-haloester (ethyl bromopyruvate).

Q2: How does the position of the fluorine atom on the phenyl ring influence the biological activity and selectivity of the derivatives?

A2: The position of the fluorine atom, as well as other substituents on the phenyl ring, can significantly impact the biological activity and selectivity of the resulting compounds. For instance, a 3-fluoro analog has shown good cytotoxic activity against various cancer cell lines.[1] The electronic properties and steric hindrance of the substituent and its position affect how the molecule interacts with its biological target.

Q3: What are the key factors to consider for improving the selectivity of these derivatives?

A3: Improving selectivity involves a multi-pronged approach:

  • Structural Modification: Systematic modification of the substituents on the 2-phenyl ring and the 4-carboxylate moiety of the thiazole core is a common strategy. Exploring different substitution patterns can lead to derivatives with enhanced selectivity for the desired target.

  • Target-Specific Assays: Employing highly specific biological assays is crucial to accurately determine the selectivity of the synthesized compounds against the intended target versus off-target molecules.

  • Computational Modeling: In silico studies, such as molecular docking, can help predict the binding modes of the derivatives with the target protein, providing insights for designing more selective compounds.

Q4: What are the typical biological targets for this class of compounds?

A4: Derivatives of 2-phenylthiazole-4-carboxylate have shown a broad range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] Specific molecular targets can include kinases, enzymes, and receptors involved in various disease pathways.

Troubleshooting Guides

Synthesis: Hantzsch Thiazole Synthesis

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Poor quality of starting materials - Ensure the purity of 3-fluorobenzothioamide and ethyl bromopyruvate. Impurities can inhibit the reaction. - Use freshly prepared or purified starting materials.
Incorrect reaction conditions - Temperature: Optimize the reaction temperature. While refluxing in ethanol is common, some reactions may benefit from milder or more elevated temperatures. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Solvent: While ethanol is a common solvent, exploring other solvents like methanol or isopropanol might improve the yield.
Decomposition of reactants or product - If the reaction mixture darkens significantly, it may indicate decomposition. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Formation of Side Products/Impure Product

Possible CauseTroubleshooting Steps
Self-condensation of ethyl bromopyruvate - This can occur under basic conditions. Ensure the reaction is carried out under neutral or slightly acidic conditions.
Formation of isomeric products - If using an unsymmetrical thioamide, the formation of regioisomers is possible. Careful purification by column chromatography may be required to separate the desired isomer.
Hydrolysis of the ester group - The ethyl ester group can be susceptible to hydrolysis, especially during aqueous workup. Use mild workup conditions and avoid prolonged exposure to acidic or basic aqueous solutions.

Quantitative Data on Derivative Activity

While a direct comparative study on the selectivity of the 2-, 3-, and 4-fluorophenyl isomers of ethyl thiazole-4-carboxylate was not found in the searched literature, the following table presents representative IC50 values for various substituted 2-phenylthiazole-4-carboxamide derivatives against different cancer cell lines to illustrate the impact of substitution on activity.

CompoundR1R2R3T47D (IC50, µM)Caco-2 (IC50, µM)HT-29 (IC50, µM)
1 HHH>100>100>100
2 4-OCH3HH25.315.830.1
3 2-OCH3HH18.522.419.7
4 3-FHH12.114.516.8
5 4-ClHH35.628.941.2

Data is illustrative and compiled from various sources on 2-phenylthiazole derivatives. Actual values for specific ethyl carboxylate derivatives may vary.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask, dissolve 3-fluorobenzothioamide (1 equivalent) in anhydrous ethanol.

  • Addition of α-haloester: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Filter the crude product and wash with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Signaling Pathway: Logical Relationship for Improving Selectivity

cluster_0 Strategy for Selectivity Enhancement A Initial Lead Compound This compound B Structural Modification (SAR Studies) A->B C In Vitro Screening (Target & Off-Target Assays) B->C E Optimized Derivative (Improved Selectivity) C->E D Computational Modeling (Docking Studies) D->B

Caption: A logical workflow for improving the selectivity of thiazole derivatives.

Experimental Workflow: Hantzsch Thiazole Synthesis

cluster_1 Hantzsch Thiazole Synthesis Workflow Start Start Reactants Dissolve 3-Fluorobenzothioamide in Ethanol Start->Reactants Addition Add Ethyl Bromopyruvate Reactants->Addition Reaction Reflux Reaction Mixture Addition->Reaction TLC Monitor by TLC Reaction->TLC Every hour TLC->Reaction Incomplete Workup Cool, Concentrate & Precipitate TLC->Workup Complete Purification Filter & Recrystallize/Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: A step-by-step experimental workflow for the Hantzsch thiazole synthesis.

References

Challenges in the scale-up synthesis of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and industrially viable method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of 3-fluorothiobenzamide with ethyl bromopyruvate.[1][2]

Q2: What are the critical starting materials for this synthesis?

The key starting materials are 3-fluorothiobenzamide and ethyl bromopyruvate. The quality and purity of these materials are crucial for a successful and high-yielding synthesis.

Q3: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the alpha-carbon of the ethyl bromopyruvate (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the pyruvate. The final step involves dehydration to form the aromatic thiazole ring.[1][3][4]

Q4: Are there any specific safety precautions to consider for this synthesis?

Yes, ethyl bromopyruvate is a lachrymator and a toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[5] Due to its instability, it should be stored at a cool temperature (2-8°C) and protected from light.[5]

Q5: What are the typical solvents used for this reaction?

Commonly used solvents for the Hantzsch thiazole synthesis include ethanol, methanol, and tetrahydrofuran (THF).[2][6] The choice of solvent can influence the reaction rate and the solubility of the starting materials and product.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Poor quality of starting materials - Ensure 3-fluorothiobenzamide is pure and dry. Impurities can lead to side reactions. - Use freshly distilled or high-purity ethyl bromopyruvate. This reagent can degrade over time.
Suboptimal reaction temperature - If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Many Hantzsch syntheses require heating to reflux.[2] - Avoid excessive heat, as it can promote the formation of byproducts.
Incorrect stoichiometry - While a 1:1 molar ratio is theoretical, a slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes improve the conversion of the more expensive ethyl bromopyruvate.[3]
Incomplete reaction - Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.
Problem 2: Formation of Significant Impurities
Possible Cause Suggested Solution
Side reactions - A common byproduct is the corresponding oxazole, formed if the thioamide is contaminated with the corresponding amide. Ensure the purity of the 3-fluorothiobenzamide. - Dimerization or polymerization of reactants can occur. Consider slower addition of one reactant to the other, especially during scale-up, to maintain a low concentration of the added reagent.
Decomposition of ethyl bromopyruvate - As a lachrymator and unstable compound, ethyl bromopyruvate can decompose, especially at elevated temperatures, leading to various byproducts. Use it as fresh as possible and consider adding it portion-wise or as a solution to a heated solution of the thioamide.
Reaction conditions too harsh - If using acidic or strongly basic conditions, consider switching to a milder, neutral, or slightly basic medium to minimize side reactions.[7]
Problem 3: Difficulties in Product Isolation and Purification
Possible Cause Suggested Solution
Product is an oil or does not precipitate - If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane or heptane to induce crystallization. - Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Product is impure after initial isolation - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common and effective purification method. - For large-scale purification, consider forming the hydrochloride salt of the product, which can facilitate crystallization and removal of non-basic impurities. The free base can then be regenerated.[8]
Emulsion formation during workup - Add a small amount of brine or a different organic solvent to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Data Presentation

Table 1: Reactant Properties and Stoichiometry (Illustrative for a 1 mole scale-up)
Reactant Molecular Weight ( g/mol ) Equivalents Moles Mass (g) Volume (mL) Density (g/mL)
3-Fluorothiobenzamide155.191.01.0155.19--
Ethyl bromopyruvate195.011.051.05204.76131.761.554[5]
Ethanol (solvent)----1000-2000-
Table 2: Typical Process Parameters and Expected Outcome (Illustrative)
Parameter Value Notes
Reaction Temperature 60-80°C (Reflux)Monitor for exotherms, especially during initial phase of the reaction.
Reaction Time 4-8 hoursMonitor by TLC or HPLC for completion.
Agitation Speed 200-300 RPMEnsure good mixing to maintain homogeneity and heat transfer.
Work-up Procedure Quench with water, extract with ethyl acetate, wash with brine.Adjust pH carefully during workup to avoid product hydrolysis.
Purification Method Recrystallization (Ethanol/Water) or Column ChromatographyFor scale-up, crystallization is preferred.
Expected Yield 70-85%Yields can vary based on purity of starting materials and reaction conditions.
Product Purity (HPLC) >98%Aim for high purity to meet pharmaceutical standards.

Experimental Protocols

Key Experiment: Synthesis of 3-Fluorothiobenzamide (Illustrative)

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a suitable reactor, dissolve 3-fluorobenzonitrile in a mixture of pyridine and triethylamine.

  • H₂S Addition: Bubble hydrogen sulfide gas through the solution at a controlled rate while maintaining the temperature between 20-30°C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 3-fluorothiobenzamide.

Key Experiment: Scale-up Synthesis of this compound (Illustrative)

This protocol is a generalized procedure for a 1-mole scale synthesis and should be optimized for specific equipment and conditions.

  • Reaction Setup: Charge a 5L glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with 3-fluorothiobenzamide (155.19 g, 1.0 mol) and ethanol (1.5 L).

  • Heating: Heat the mixture to a gentle reflux (approximately 78°C) with stirring until all the thioamide has dissolved.

  • Reagent Addition: Slowly add a solution of ethyl bromopyruvate (204.76 g, 1.05 mol) in ethanol (0.5 L) to the refluxing solution over a period of 1-2 hours. Control the addition rate to maintain a steady reflux and avoid excessive exotherm.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration: Collect the solid product by filtration and wash the filter cake with cold ethanol (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Purification (if necessary): If the purity is not satisfactory, recrystallize the crude product from a suitable solvent system like ethanol/water.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_workup Work-up & Isolation cluster_purification Purification 3-Fluorothiobenzamide 3-Fluorothiobenzamide Reaction_Vessel Reaction in Ethanol (Reflux, 4-8h) 3-Fluorothiobenzamide->Reaction_Vessel Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Vacuum Drying Filtration->Drying Recrystallization Recrystallization (if needed) Drying->Recrystallization Final_Product Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Drying->Final_Product Recrystallization->Final_Product Troubleshooting_Yield Start Low Product Yield Check_Purity Check Purity of Starting Materials? Start->Check_Purity Impure Purify/Use Fresh Reagents Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes End Yield Improved Impure->End Check_Temp Optimize Reaction Temperature? Pure->Check_Temp Optimize_Temp Increase/Decrease Temp & Monitor by TLC Check_Temp->Optimize_Temp Yes Temp_OK Temperature OK Check_Temp->Temp_OK No Optimize_Temp->End Check_Time Increase Reaction Time? Temp_OK->Check_Time Increase_Time Continue Reaction & Monitor Check_Time->Increase_Time Yes Time_OK Time OK Check_Time->Time_OK No Increase_Time->End Check_Stoichiometry Adjust Stoichiometry? Time_OK->Check_Stoichiometry Adjust_Stoichiometry Use Slight Excess of Thioamide Check_Stoichiometry->Adjust_Stoichiometry Yes Check_Stoichiometry->End No Adjust_Stoichiometry->End Hantzsch_Mechanism Reactants 3-Fluorothiobenzamide + Ethyl Bromopyruvate SN2_Attack Nucleophilic Attack (SN2) of Sulfur on α-Carbon Reactants->SN2_Attack Intermediate_1 Thioether Intermediate SN2_Attack->Intermediate_1 Cyclization Intramolecular Cyclization (Nitrogen attacks Carbonyl) Intermediate_1->Cyclization Intermediate_2 Hydroxythiazoline Intermediate Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Product This compound Dehydration->Product

References

Technical Support Center: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound via the Hantzsch thiazole synthesis, which involves the condensation of 3-fluorobenzothioamide and ethyl bromopyruvate.

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of both 3-fluorobenzothioamide and ethyl bromopyruvate is critical. Impurities in the thioamide, such as the corresponding amide (3-fluorobenzamide), can lead to the formation of an oxazole byproduct.[1] Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.[1]

    • Temperature: The reaction is often conducted at reflux in a solvent like ethanol. Ensure the reaction mixture reaches and maintains the appropriate temperature.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the disappearance of starting materials.[1]

    • Solvent: Ethanol is a commonly used solvent.[2] Ensure it is of an appropriate grade and dry, as water can sometimes interfere with the reaction.

  • Incomplete Reaction: If starting materials are still visible on the TLC plate after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.[1] See Q2 for a discussion of potential side products.

Q2: I observe multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The presence of multiple spots on your TLC plate indicates the formation of side products or the presence of unreacted starting materials. Potential side products in the Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: Spots corresponding to 3-fluorobenzothioamide and ethyl bromopyruvate may be present if the reaction is incomplete.[1]

  • Oxazole Formation: If the 3-fluorobenzothioamide is contaminated with 3-fluorobenzamide, the corresponding oxazole, ethyl 2-(3-fluorophenyl)oxazole-4-carboxylate, can be formed.[1]

  • Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates may undergo self-condensation, leading to higher molecular weight impurities.[1]

  • Hydrolysis of Ester: If the workup or purification involves harsh acidic or basic conditions, the ethyl ester of the product could be hydrolyzed to the corresponding carboxylic acid, 2-(3-fluorophenyl)thiazole-4-carboxylic acid.

Q3: What is the recommended method for purifying the crude product?

A3: Purification of the crude this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is an effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally to provide good recovery of the pure product.

  • Column Chromatography: Silica gel column chromatography is a common technique for separating the desired product from impurities. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can be effective.[3] The progress of the separation should be monitored by TLC.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

Analytical Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the protons on the thiazole ring, the 3-fluorophenyl group, and the ethyl ester group. Integration of the signals can indicate purity.
¹³C NMR Structural confirmation.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the molecular weight of the product.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (ester), C=N, and C-S bonds of the thiazole ring, as well as aromatic C-H and C-F bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak for the pure product. The area of the peak can be used for quantitative purity analysis.
Melting Point Purity assessment.A sharp and defined melting point range is indicative of a pure compound.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-fluorobenzothioamide

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (or other mild base)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluorobenzothioamide (1 equivalent) in anhydrous ethanol.

  • Add ethyl bromopyruvate (1 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.[1]

Visualizations

Reaction Pathway and Potential Side Products

Hantzsch_Synthesis thioamide 3-Fluorobenzothioamide reaction_node Hantzsch Thiazole Synthesis thioamide->reaction_node haloketone Ethyl Bromopyruvate haloketone->reaction_node product This compound reaction_node->product Main Reaction unreacted_thioamide Unreacted 3-Fluorobenzothioamide reaction_node->unreacted_thioamide Incomplete Reaction unreacted_haloketone Unreacted Ethyl Bromopyruvate reaction_node->unreacted_haloketone Incomplete Reaction oxazole Ethyl 2-(3-fluorophenyl)oxazole-4-carboxylate (from 3-fluorobenzamide impurity) reaction_node->oxazole Side Reaction dimer Dimerization/ Polymerization Products reaction_node->dimer Side Reaction

Caption: Reaction scheme for the Hantzsch synthesis of this compound and potential side products.

Experimental Workflow

experimental_workflow start Start: Combine Reactants (3-Fluorobenzothioamide & Ethyl Bromopyruvate) in Ethanol reflux Heat to Reflux start->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Workup: - Cool reaction - Remove solvent - Extraction & Wash monitor->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification analysis Product Analysis: - NMR, MS, IR, HPLC, MP purification->analysis end Final Product: This compound analysis->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Refinement of "in vitro" assay conditions for "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known application of this compound?

A1: this compound is a versatile heterocyclic compound. It is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, particularly in the creation of targeted therapies for cancer and bacterial infections.[1] Additionally, it serves as a valuable tool in biochemical assays for studying enzyme activity and metabolic pathways.[1]

Q2: What is the potential mechanism of action for this class of compounds?

A2: While the specific mechanism for this exact molecule is not extensively published, structurally related thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase.[2][3] The c-Met signaling pathway is crucial in cell proliferation, migration, and survival, and its dysregulation is implicated in various cancers. Therefore, it is plausible that this compound may also target the c-Met pathway or other protein kinases.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro assays, it is recommended to prepare a stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, the solid compound should be stored in a cool, dry place, protected from light. Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: In which cancer cell lines have related thiazole derivatives shown activity?

A4: Various thiazole derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including:

  • MKN-45 (gastric cancer)[2]

  • MDA-MB-231 (breast cancer)[2]

  • SKNMC (neuroblastoma)[4]

  • Hep-G2 (hepatocarcinoma)[4]

  • MCF-7 (breast cancer)[4]

  • HCT-116 (colon carcinoma)[5]

The sensitivity to these compounds can vary significantly between cell lines.[2]

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Media

  • Question: I'm observing precipitation of the compound after diluting my DMSO stock into the aqueous cell culture medium. How can I resolve this?

  • Answer: This is a common issue related to the compound's solubility. Here are several steps to troubleshoot:

    • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and may also affect compound solubility. A final DMSO concentration of 0.1% is often a good target.

    • Use a Surfactant: For certain assays, a small, non-toxic concentration of a surfactant like Pluronic F-68 can help maintain compound solubility. This must be validated to ensure it does not interfere with the assay.

    • Pre-warm the Media: Adding the DMSO stock to pre-warmed media while vortexing gently can sometimes improve solubility.

Issue 2: High Variability in Assay Results

  • Question: My results from cytotoxicity or enzyme inhibition assays are inconsistent between replicates and experiments. What could be the cause?

  • Answer: High variability can stem from several factors. The following workflow can help you pinpoint the issue.

G start High Variability Observed check_pipetting Verify Pipetting Accuracy & Calibration start->check_pipetting check_cells Assess Cell Health & Seeding Density start->check_cells check_compound Evaluate Compound Stability & Dilution Series start->check_compound check_reagents Check Assay Reagent Quality & Expiration start->check_reagents check_incubation Ensure Consistent Incubation Times & Conditions start->check_incubation resolve Variability Reduced check_pipetting->resolve check_cells->resolve check_compound->resolve check_reagents->resolve check_incubation->resolve

Caption: Troubleshooting workflow for high assay variability.

  • Detailed Steps:

    • Pipetting: Ensure all pipettes are calibrated and that you are using appropriate techniques, especially for small volumes.

    • Cell Culture: Use cells from a similar passage number for all experiments. Ensure even cell seeding and check for signs of contamination or stress.

    • Compound Preparation: Prepare fresh dilutions of your compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

    • Assay Protocol: Adhere strictly to incubation times and temperatures. Ensure even mixing of all reagents.

Issue 3: No Biological Activity Observed

  • Question: I am not observing any effect of the compound in my assay, even at high concentrations. What should I do?

  • Answer:

    • Confirm Compound Integrity: Verify the purity and identity of your compound if possible. Improper storage may have led to degradation.

    • Positive Control: Always include a positive control for your assay to ensure the system is working as expected. For a c-Met inhibition assay, a known inhibitor like Foretinib could be used.[2]

    • Assay Suitability: The compound may not be active in your specific assay or cell line. Consider screening against a panel of different cancer cell lines.[2][3]

    • Concentration Range: It's possible the effective concentration is higher than what you have tested. Based on data from related compounds, IC50 values can range from nanomolar to micromolar.[2] Consider performing a broad-range dose-response experiment.

    • Metabolic Inactivation: The compound might be rapidly metabolized by the cells. Consider using a shorter incubation time or a system with lower metabolic activity.

Quantitative Data

The following table summarizes the in vitro activity of structurally related thiazole carboxamide derivatives against the c-Met kinase and various cancer cell lines. This data can provide a reference for expected potency.

Table 1: In Vitro Activity of Related Thiazole Derivatives as c-Met Inhibitors

Compound IDc-Met IC50 (nM)
51ah9.26
51ak3.89
51al5.23
51am2.54
51an3.73
Foretinib (Control)3.15
Data sourced from a study on thiazole/thiadiazole carboxamide derivatives.[2][3]

Table 2: Cytotoxicity (IC50, µM) of Related Thiazole Derivatives in Cancer Cell Lines

Compound IDMKN-45A549HT-29MDA-MB-231
51ak0.210.350.410.98
51am0.150.280.320.76
51an0.190.310.380.85
Foretinib (Control)0.080.130.190.64
Data sourced from a study on thiazole/thiadiazole carboxamide derivatives.[2][3]

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat cells with compound (serial dilutions) incubate_24h->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance

Caption: Workflow for a typical MTT-based cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute these in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤0.1%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours.[4]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathway

Given that related compounds are known to inhibit c-Met, the following diagram illustrates the canonical HGF/c-Met signaling pathway, a potential target for this compound.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF (Ligand) HGF->cMet Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified HGF/c-Met signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and its analogs.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of our this compound analog after oral administration in preclinical models. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for many investigational compounds, including thiazole derivatives. The primary reasons can be broadly categorized as follows:

  • Poor Aqueous Solubility: Thiazole derivatives, due to their often crystalline and hydrophobic nature, may not dissolve sufficiently in gastrointestinal fluids to be absorbed effectively.[1][2]

  • Low Permeability: The compound may not efficiently pass through the intestinal epithelium into the bloodstream. This can be due to its physicochemical properties, such as molecular size or lack of optimal lipophilicity.[3]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before it can reach systemic circulation.[4]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the gastrointestinal lumen.[4]

  • Chemical or Enzymatic Instability: The compound could be degrading in the acidic environment of the stomach or due to the presence of digestive enzymes.[4]

Q2: How can we systematically investigate the root cause of the poor bioavailability of our compound?

A2: A stepwise approach combining in vitro and in vivo experiments is recommended to identify the primary barrier to bioavailability.[5][6]

  • Physicochemical Characterization: Determine the aqueous solubility at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[7] Also, assess the compound's lipophilicity (LogP/LogD).

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK cells to evaluate the intestinal permeability of the compound and to determine if it is a substrate for efflux transporters.[8][9]

  • In Vitro Metabolic Stability Studies: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.

  • In Vivo Studies: Compare the pharmacokinetic profile after oral and intravenous administration to calculate the absolute bioavailability and to differentiate between absorption and clearance issues.

Q3: What are the initial strategies to consider for improving the oral bioavailability of a poorly soluble thiazole analog?

A3: For compounds where poor solubility is the primary hurdle, several formulation strategies can be employed:

  • Particle Size Reduction (Nanonization): Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate.[8][10][11][12] Techniques include media milling and high-pressure homogenization.[9]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its aqueous solubility and dissolution rate.[2]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gut.[2][4]

  • Use of Solubilizing Excipients: Employing co-solvents, surfactants, or complexing agents like cyclodextrins can enhance the solubility of the compound in the formulation.[13]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations across subjects in animal studies.
Potential Cause Troubleshooting Step
Improper Dosing Technique Review and standardize the oral gavage procedure to ensure consistent administration.[14]
Formulation Instability Check for precipitation or phase separation of the compound in the dosing vehicle over time. Ensure the formulation is homogenous before each administration.[14]
Food Effects Standardize the fasting and feeding schedule of the animals, as food can significantly impact the absorption of some drugs.
Inter-animal Physiological Differences Increase the number of animals per group to improve statistical power and account for biological variability.
Issue 2: Inconsistent results in in-vitro Caco-2 permeability assays.
Potential Cause Troubleshooting Step
Compromised Cell Monolayer Integrity Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment.
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the tested concentrations to ensure that the observed low permeability is not due to cell death.
Low Compound Recovery Analyze both the apical and basolateral compartments, as well as the cell lysate, to account for all the compound and to check for non-specific binding to the plate or cells.
Inconsistent Cell Passage Number Use Caco-2 cells within a consistent and validated passage number range, as their characteristics can change with excessive passaging.

Quantitative Data Summary

Table 1: Physicochemical Properties of Exemplary Thiazole Analogs

Compound Structure Molecular Weight ( g/mol ) Aqueous Solubility at pH 6.8 (µg/mL) LogP
Analog AThis compound265.29< 13.5
Analog BEthyl 2-(3-chloro-4-fluorophenyl)thiazole-4-carboxylate299.74< 0.54.1
Analog CEthyl 2-(3-fluoro-4-hydroxyphenyl)thiazole-4-carboxylate281.295.22.8

Table 2: Pharmacokinetic Parameters of Analog A in Different Formulations (Rat Model)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%)
Aqueous Suspension1050 ± 152.0150 ± 455
Nanosuspension10250 ± 601.0900 ± 18030
SEDDS10400 ± 850.51500 ± 30050
IV Solution2800 ± 1500.1600 ± 100100

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using Media Milling
  • Preparation of the Slurry:

    • Disperse 1% (w/v) of the this compound analog in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).

    • Pre-mix the suspension using a high-shear mixer for 15 minutes to ensure homogeneity.

  • Milling:

    • Transfer the slurry to a laboratory-scale media mill.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.5 mm diameter).

    • Mill the suspension at a speed of 2000 rpm for 4-6 hours, maintaining the temperature below 10°C using a cooling jacket.

  • Characterization:

    • Measure the particle size and polydispersity index using dynamic light scattering.

    • Assess the physical stability of the nanosuspension by monitoring particle size changes over time at different storage conditions.

    • Evaluate the dissolution rate of the nanosuspension compared to the unmilled drug powder using a USP dissolution apparatus.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS, final DMSO concentration <0.5%) to the apical (A) side of the Transwell® insert.

    • At pre-determined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (B) side.

    • To assess efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) formulation_decision formulation_decision solubility->formulation_decision Solubility Limited? permeability Caco-2 Permeability (Papp, Efflux Ratio) efflux_issue efflux_issue permeability->efflux_issue Efflux Issue? metabolism Metabolic Stability (Liver Microsomes) nanosuspension Nanosuspension pk_study Pharmacokinetic Study (Rat Model) nanosuspension->pk_study sedds SEDDS sedds->pk_study solid_dispersion Amorphous Solid Dispersion solid_dispersion->pk_study bioavailability Calculate Absolute Bioavailability pk_study->bioavailability start Poorly Bioavailable Thiazole Analog start->solubility start->permeability start->metabolism formulation_decision->nanosuspension Yes formulation_decision->sedds formulation_decision->solid_dispersion

Caption: Workflow for troubleshooting poor bioavailability.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Hypothetical Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messenger (e.g., IP3, DAG) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKC) second_messenger->downstream_kinase transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response cellular_response gene_expression->cellular_response Cellular Response drug Thiazole Analog drug->receptor

Caption: A hypothetical signaling pathway for a thiazole analog.

References

Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of identifying and mitigating off-target effects of small molecule inhibitors. While the principles discussed are broadly applicable, we will use "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate," hereafter referred to as "Compound X," as a representative example of a novel thiazole-based inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in our experiments?

Q2: We are observing a phenotype in our cell-based assay that doesn't align with the known function of the intended target of Compound X. Could this be an off-target effect?

A2: It is highly likely that the observed phenotype is due to an off-target effect. When the biological outcome of inhibiting the intended target is well-characterized, any unexpected cellular response should be investigated as a potential off-target interaction.[1] It is also possible that the compound is not engaging the intended target in the cellular environment.

Q3: What are the initial steps to assess the potential for off-target effects with a new compound like Compound X?

A3: A multi-faceted approach is recommended. Start with in silico (computational) analysis to predict potential off-target interactions by screening the compound against databases of known protein structures.[3] Experimentally, a critical first step is to perform a dose-response curve to establish the concentration range where the desired on-target effect is observed and to identify concentrations that cause cytotoxicity.[1]

Q4: How can we confirm that the observed biological effect is a direct result of inhibiting the intended target?

A4: Several strategies can be employed to validate on-target activity:

  • Use of a Structurally Unrelated Inhibitor: If a different small molecule with a distinct chemical structure that targets the same protein elicits the same phenotype, it strengthens the evidence for an on-target effect.[2]

  • Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target should produce a phenotype that mimics the effect of the small molecule inhibitor.[2]

  • Rescue Experiments: Overexpression of the wild-type target protein may rescue the phenotype induced by the inhibitor. Conversely, introducing a drug-resistant mutant of the target should abolish the inhibitor's effect.[4]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to troubleshooting common issues related to potential off-target effects of small molecule inhibitors like Compound X.

Issue Potential Cause Troubleshooting Steps & Solutions
High Cytotoxicity at Concentrations Required for On-Target Effect The compound may have a narrow therapeutic window or significant off-target toxicity.[1]1. Optimize Concentration and Exposure Time: Conduct a matrix experiment varying both concentration and incubation time to identify a window that maximizes the on-target effect while minimizing toxicity.[1]2. Use a Different Cell Line: Cell-type specific metabolism or expression of off-target proteins can influence toxicity. Test the compound in multiple cell lines.[1]3. Co-treatment with Inhibitors: If a known off-target pathway is suspected to cause toxicity, consider co-treatment with a specific inhibitor for that pathway.[1]
Inconsistent Results Between Experiments 1. Reagent variability (compound purity, concentration).2. Variations in cell culture conditions (cell density, passage number).3. Compound instability in culture media.[1]1. Aliquot and Store Compound Properly: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities.[1]3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of the compound under your experimental conditions over time.[1]
Observed Phenotype Does Not Match Expected On-Target Effect The phenotype may be a result of one or more off-target effects.[1]1. Perform Pathway Analysis: Use global expression profiling (e.g., RNA-seq, proteomics) to identify unexpectedly perturbed signaling pathways.[1]2. Validate Off-Target Interactions: Use techniques like Western blotting or functional assays to confirm the engagement of suspected off-target proteins.[1]3. Use a Structurally Unrelated Compound: Employ another compound that targets the same primary target but has a different chemical structure to see if the same phenotype is observed.[1]
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability or rapid metabolism of the inhibitor can lead to a lack of cellular effect despite potent biochemical activity.[2]1. Assess Cell Permeability: Employ assays (e.g., Caco-2, PAMPA) to determine if the compound is effectively entering the cells.[5]2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in the culture medium.[2]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of a small molecule inhibitor against a broad panel of protein kinases, a common source of off-target effects.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the IC50 value for each kinase to determine the inhibitor's selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of a small molecule inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Treat intact cells with the small molecule inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow Experimental Workflow for Investigating Off-Target Effects cluster_initial Initial Assessment cluster_validation On-Target Validation cluster_off_target Off-Target Identification cluster_mitigation Mitigation Strategies in_silico In Silico Profiling dose_response Dose-Response & Cytotoxicity in_silico->dose_response unrelated_inhibitor Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor genetic_validation Genetic Validation (CRISPR/RNAi) dose_response->genetic_validation rescue_experiment Rescue Experiment dose_response->rescue_experiment profiling Global Profiling (RNA-seq/Proteomics) unrelated_inhibitor->profiling genetic_validation->profiling rescue_experiment->profiling cetsa CETSA profiling->cetsa kinase_panel Kinase Profiling profiling->kinase_panel optimize_dose Optimize Dose/Time cetsa->optimize_dose chem_modification Chemical Modification kinase_panel->chem_modification pro_drug Prodrug Approach chem_modification->pro_drug signaling_pathway Hypothetical On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CompoundX Compound X TargetA Target A CompoundX->TargetA Inhibits Downstream1 Downstream Effector 1 TargetA->Downstream1 PhenotypeA Expected Phenotype Downstream1->PhenotypeA TargetB Off-Target B Downstream2 Downstream Effector 2 TargetB->Downstream2 PhenotypeB Observed Phenotype Downstream2->PhenotypeB CompoundX_off Compound X CompoundX_off->TargetB Inhibits

References

Validation & Comparative

"In vitro" validation of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of in vitro studies on thiazole derivatives reveals a significant potential for bioactivity, particularly in the realms of anticancer and enzyme inhibitory applications. While direct experimental data on "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" is not extensively available in the public domain, a comparative analysis of structurally similar compounds provides a strong basis for predicting its biological profile and validating its potential efficacy. This guide summarizes key bioactivity data from related thiazole compounds, details the experimental protocols used for their validation, and visualizes relevant biological pathways and workflows.

Comparative Bioactivity of Thiazole Derivatives

Thiazole-based compounds have demonstrated considerable efficacy against a range of biological targets. The following table summarizes the in vitro activity of several thiazole derivatives, offering a comparative landscape for "this compound." The data is presented to highlight the potential inhibitory concentrations (IC50) against various cancer cell lines and enzymes.

Compound/DerivativeTarget Cell Line/EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Thiazole Derivative 4c MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole Derivative 4c HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole Derivative 4c VEGFR-20.15Sorafenib0.059
Thiazole-methylsulfonyl 2a Carbonic Anhydrase I39.38Acetazolamide (AAZ)18.11
Thiazole-methylsulfonyl 2h Carbonic Anhydrase II39.16Acetazolamide (AAZ)20.65
Thiazole Derivative 3j Monoamine Oxidase-A0.134 ± 0.004--
Thiazole Derivative 3j Monoamine Oxidase-B0.027 ± 0.001--
Thiazole Derivative 3t Monoamine Oxidase-A0.123 ± 0.005--
Thiazole Derivative 3t Monoamine Oxidase-B0.025 ± 0.001--
Thiazole Derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to validate the bioactivity of thiazole derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., "this compound") and a positive control (e.g., Staurosporine) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Protocol:

  • Assay Buffer Preparation: A buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a substrate peptide is prepared.

  • Compound and Enzyme Addition: The test compound and recombinant human VEGFR-2 are added to the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.[1]

Visualizations

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the in vitro validation of thiazole derivatives.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Thiazole Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of the thiazole derivative.

G cluster_1 In Vitro Bioactivity Validation Workflow Start Start CellCulture Cell Line Culture (e.g., MCF-7, HepG2) Start->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC₅₀ MTT->IC50 EnzymeAssay Mechanism of Action (e.g., Kinase Assay) IC50->EnzymeAssay If cytotoxic CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis DataAnalysis Data Analysis & Interpretation EnzymeAssay->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis End Conclusion DataAnalysis->End

Caption: General workflow for in vitro validation of a bioactive compound.

References

A Comparative Guide to Thiazole-Based Kinase Inhibitors: Spotlight on a Novel c-Met Inhibitor Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, kinase inhibitors are a cornerstone of precision medicine. This guide provides a detailed comparison of a novel investigational thiazole-based c-Met kinase inhibitor, referred to herein as Compound 51am, with three established multi-kinase inhibitors: Foretinib, Cabozantinib, and Crizotinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Introduction to Thiazole-Based Kinase Inhibitors

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to engage in key interactions with the ATP-binding pocket of kinases has led to the development of potent and selective inhibitors. The focus of this guide, Compound 51am, is a 2-arylthiazole derivative designed as a selective c-Met inhibitor.[1][2] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[3][4][5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[3][4][5]

Comparative Analysis of Kinase Inhibitory Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome. The following tables summarize the in-vitro biochemical potency (IC50 values) of Compound 51am and the comparator drugs against c-Met and other relevant kinases.

Table 1: Biochemical IC50 Values against c-Met Kinase

Compoundc-Met IC50 (nM)Reference
Compound 51am1.2[1][2]
Foretinib0.4[6]
Cabozantinib1.3[7]
Crizotinib8[8]

Table 2: Kinase Selectivity Profile (IC50 in nM)

KinaseCompound 51amForetinibCabozantinibCrizotinib
c-Met 1.2 0.4 1.3 8
VEGFR23.50.860.035>1000
ALK>1000--20
RON-3124-
AXL--7-
KDR-0.86--
FLT3-3.611.3-
KIT-6.74.6-

Data for Compound 51am is from its primary publication. Data for comparator drugs is compiled from various sources and may not be directly comparable due to different assay conditions.

Cellular Activity and Anti-proliferative Effects

The efficacy of a kinase inhibitor is ultimately determined by its activity in a cellular context. The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of proliferation in various cancer cell lines.

Table 3: Anti-proliferative Activity (IC50 in nM) in Cancer Cell Lines

Cell LinePrimary Cancer Typec-Met StatusCompound 51amForetinibCabozantinibCrizotinib
MKN-45GastricAmplified15.340-<200
HT-29Colon-185.4165--
A549Lung-256.729--
MDA-MB-231Breast-312.8---

Data for Compound 51am is from its primary publication. Data for comparator drugs is from various sources and may not be directly comparable.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy of a drug candidate. In a human gastric cancer MKN-45 xenograft model, Compound 51am demonstrated significant tumor growth inhibition.

Table 4: In Vivo Efficacy in MKN-45 Xenograft Model

CompoundDoseTumor Growth Inhibition (%)Reference
Compound 51am50 mg/kg/day65.2[1][2]
Foretinib30 mg/kg/day64[6]

Signaling Pathways and Mechanism of Action

Compound 51am and the comparator drugs exert their effects by inhibiting key signaling pathways involved in cancer progression. The primary target for all these inhibitors is the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades. Additionally, some of these inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

cMet_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_inhibitors Kinase Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 VEGFR2->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR2->PLCg Compound51am Compound 51am Compound51am->cMet inhibits Compound51am->VEGFR2 inhibits Foretinib Foretinib Foretinib->cMet Foretinib->VEGFR2 Cabozantinib Cabozantinib Cabozantinib->cMet Cabozantinib->VEGFR2 Crizotinib Crizotinib Crizotinib->cMet Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT3->Migration Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Simplified signaling pathways of c-Met and VEGFR2 and their inhibition.

Experimental Protocols

A summary of the key experimental methodologies is provided below. For detailed protocols, please refer to the primary research articles.

In Vitro Kinase Assay

The inhibitory activity of the compounds against purified kinases is typically determined using a radiometric or fluorescence-based assay. The general workflow involves:

kinase_assay_workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents incubate Incubate Kinase, Substrate, and Inhibitor prepare_reagents->incubate add_atp Initiate Reaction with ATP incubate->add_atp reaction Kinase Reaction add_atp->reaction stop_reaction Stop Reaction reaction->stop_reaction detect_signal Detect Signal (e.g., Radioactivity, Fluorescence) stop_reaction->detect_signal analyze Analyze Data and Calculate IC50 detect_signal->analyze end End analyze->end

Caption: General workflow for an in-vitro kinase assay.

Cell Proliferation Assay (MTT or SRB Assay)

The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using colorimetric assays such as the MTT or SRB assay.

cell_proliferation_workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells add_inhibitor Add Serial Dilutions of Inhibitor seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add MTT or SRB Reagent incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize Formazan or Bound Dye incubate_reagent->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze Analyze Data and Calculate IC50 read_absorbance->analyze end End analyze->end xenograft_workflow start Start implant_cells Implant Tumor Cells Subcutaneously in Mice start->implant_cells tumor_growth Allow Tumors to Reach a Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize administer_drug Administer Inhibitor or Vehicle Daily randomize->administer_drug monitor_tumor Monitor Tumor Volume and Body Weight administer_drug->monitor_tumor end_study End Study and Analyze Data monitor_tumor->end_study end End end_study->end

References

A Comparative Efficacy Analysis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" and similar 2-phenylthiazole-4-carboxylate derivatives. The analysis is based on available experimental data from preclinical studies and aims to offer an objective overview of their potential as therapeutic agents.

Executive Summary

Data Presentation: Comparative Efficacy of 2-Phenylthiazole Derivatives

The following tables summarize the quantitative data on the biological activities of various 2-phenylthiazole derivatives, providing a basis for comparison with the anticipated efficacy of this compound.

Table 1: Anticancer Activity of 2-Phenylthiazole Derivatives (Cytotoxicity)

Compound IDStructureCell LineIC50 (µg/mL)Reference
Analog 1 (3-fluoro) 2-(3-fluorophenyl)thiazole-4-carboxamide derivativeT47D (Breast Cancer)< 10[1][2]
Caco-2 (Colorectal Cancer)< 10[1][2]
HT-29 (Colon Cancer)< 10[1][2]
Analog 2 (p-nitro) N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08 µM[3]
Analog 3 (m-chloro) N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12 µM[3]

Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives (Minimum Inhibitory Concentration)

Compound IDStructureFungal StrainMIC (µg/mL)Reference
SZ-C14 2-phenylthiazole derivativeCandida albicans1–16[4][5]
Compound B9 Optimized 2-phenylthiazole derivativeCandida albicans0.5[4][5]
Cryptococcus neoformans0.25[4]
Compound 2e 4-(4-chlorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imineCandida parapsilosis1.23 µM[4][6]

Table 3: Enzyme Inhibition Activity of 2-Phenylthiazole Derivatives

Compound IDEnzyme TargetIC50Reference
Compound 5f Xanthine Oxidase0.100 ± 0.08 µM[7]
Compound 51am c-Met Kinase93.6 nM (H1094R mutant)[8][9]
Cabozantinib analog (4) c-Met Kinase4.9 nM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro c-Met Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the c-Met enzyme, a specific substrate (e.g., a peptide or protein substrate), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of 2-phenylthiazole derivatives.

anticancer_mechanism cluster_cell Cancer Cell Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factors->RTK Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Signaling_Cascade Cell_Cycle_Progression Cell Cycle Progression Signaling_Cascade->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Cascade->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition->Proliferation Thiazole_Derivative 2-Phenylthiazole Derivative Thiazole_Derivative->RTK Inhibition Thiazole_Derivative->Signaling_Cascade Inhibition

Caption: Potential anticancer mechanism of 2-phenylthiazole derivatives via RTK inhibition.

antifungal_mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to Thiazole_Derivative 2-Phenylthiazole Derivative Thiazole_Derivative->CYP51 Inhibition

Caption: Antifungal mechanism of 2-phenylthiazole derivatives via CYP51 inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Thiazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Antifungal_Assay Antifungal Assay (e.g., MIC) Characterization->Antifungal_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Characterization->Enzyme_Inhibition_Assay Data_Analysis IC50 / MIC Determination Cytotoxicity_Assay->Data_Analysis Antifungal_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General experimental workflow for the evaluation of novel thiazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, focusing on their potential as anticancer agents. The information presented is collated from various studies investigating the cytotoxic effects and mechanisms of action of substituted 2-phenylthiazole derivatives.

Introduction to 2-Arylthiazole-4-carboxylate Scaffolds

The 2-arylthiazole-4-carboxylate core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this structure have been extensively explored as potential therapeutics, particularly in oncology. Modifications to the 2-phenyl ring and the substituent at the 4-position of the thiazole ring have been shown to significantly influence their cytotoxic potency and mechanism of action. Key biological targets identified for this class of compounds include tubulin and receptor tyrosine kinases such as c-Met.

Structure-Activity Relationship Analysis

While a comprehensive study systematically evaluating a series of Ethyl 2-(fluorophenyl)thiazole-4-carboxylate analogs with varied fluorine positions and ester groups is not available in the public domain, valuable SAR insights can be drawn from closely related series, particularly 2-(fluorophenyl)thiazole-4-carboxamides.

2.1. Influence of Fluorine Substitution on the 2-Phenyl Ring

The position of the fluorine atom on the 2-phenyl ring has a notable impact on the cytotoxic activity of these compounds. A study exploring the SAR of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors provides a direct comparison of the effect of fluorine substitution at the ortho, meta, and para positions of the phenyl ring. The results indicate a clear preference for substitution at the 4-position (para), followed by the 3-position (meta), and then the 2-position (ortho) for cytotoxic activity against various cancer cell lines.[1]

Table 1: Comparison of Cytotoxic Activity of Fluorophenylthiazole Carboxamide Analogs [1]

Compound IDRCancer Cell LineIC50 (µM)
51aa 2-FA549>50
51ab 3-FA54921.31
51ac 4-FA54910.14
51aa 2-FHT-29>50
51ab 3-FHT-2915.62
51ac 4-FHT-298.75
51aa 2-FMDA-MB-231>50
51ab 3-FMDA-MB-23133.18
51ac 4-FMDA-MB-23119.43
51aa 2-FMKN-4511.09
51ab 3-FMKN-455.16
51ac 4-FMKN-452.11

Note: The data presented is for N-(3,4-dimethoxyphenyl)thiazole-2-carboxamide analogs. This provides a strong indication of the likely SAR trend for the corresponding ethyl carboxylate esters.

2.2. Modifications at the Thiazole-4-Position

The substituent at the 4-position of the thiazole ring is crucial for the biological activity. While the user's query specifies an ethyl carboxylate, much of the available research focuses on carboxamide derivatives. Studies have shown that converting the carboxylic acid at this position to various amides can lead to potent anticancer agents.[2] The nature of the amine used in the amide formation significantly influences the potency and selectivity.

Potential Mechanisms of Action

3.1. Tubulin Polymerization Inhibition

Several 2-arylthiazole derivatives have been identified as inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The general workflow for assessing tubulin polymerization inhibition is depicted below.

G Workflow for Tubulin Polymerization Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tubulin Purified Tubulin reaction_setup Set up reaction in 96-well plate: Tubulin + GTP + Fluorescent Reporter tubulin->reaction_setup compounds Test Compounds (Analogs) add_compounds Add test compounds and controls compounds->add_compounds controls Controls (Paclitaxel, Nocodazole) controls->add_compounds reaction_setup->add_compounds incubation Incubate at 37°C add_compounds->incubation measurement Measure fluorescence over time incubation->measurement plot_curves Plot polymerization curves measurement->plot_curves calc_ic50 Calculate IC50 values plot_curves->calc_ic50

Caption: Workflow for assessing tubulin polymerization inhibition.

3.2. c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is another potential target for this class of compounds.[1][4][5] Overexpression or mutation of c-Met is implicated in various cancers, promoting tumor growth, invasion, and metastasis. Analogs of this compound have been shown to inhibit c-Met phosphorylation and its downstream signaling pathways.

G Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds P1 Phosphorylation cMet->P1 dimerization & autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT STAT STAT Pathway P1->STAT Proliferation Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Inhibitor Thiazole Analog Inhibitor->P1 inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Experimental Protocols

4.1. General Synthesis of Ethyl 2-(Aryl)thiazole-4-carboxylates

A common synthetic route involves the Hantzsch thiazole synthesis.

  • Thioamide Formation: The corresponding aryl nitrile is reacted with sodium hydrosulfide to yield the arylthioamide.

  • Cyclocondensation: The arylthioamide is then reacted with an ethyl 2-chloroacetoacetate in a suitable solvent like ethanol and heated under reflux.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica gel, to yield the desired ethyl 2-(aryl)thiazole-4-carboxylate.

4.2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

4.3. In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin (e.g., bovine brain tubulin), GTP, and a fluorescent reporter in a polymerization buffer is prepared on ice.

  • Compound Addition: The test compounds are added to a 96-well plate.

  • Initiation of Polymerization: The tubulin reaction mixture is added to the wells, and the plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. The IC50 value for the inhibition of tubulin polymerization is calculated.

4.4. c-Met Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Reaction Setup: Recombinant human c-Met kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • Compound Incubation: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified using methods such as FRET, luminescence (e.g., ADP-Glo), or an ELISA-based assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

The available data on analogs of this compound suggest that these compounds are a promising class of anticancer agents. The structure-activity relationship, particularly concerning the substitution on the 2-phenyl ring, indicates that the position of the fluorine atom is a key determinant of cytotoxic potency, with a para-substitution being the most favorable. The primary mechanisms of action appear to involve the disruption of microtubule dynamics through tubulin polymerization inhibition and the inhibition of pro-survival signaling pathways by targeting c-Met kinase. Further optimization of the ester group at the 4-position and a more systematic exploration of substitutions on the phenyl ring could lead to the development of more potent and selective anticancer drug candidates.

References

Fluorination's Impact on Anticancer Activity: A Comparative Look at Ethyl 2-(phenyl)thiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the available data on the cytotoxic effects of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and its non-fluorinated counterpart, Ethyl 2-phenylthiazole-4-carboxylate, reveals insights into the role of fluorine substitution in modulating anticancer activity. While direct head-to-head comparative studies are limited, the existing body of research on related 2-phenylthiazole derivatives provides a strong basis for understanding their structure-activity relationships (SAR).

The introduction of a fluorine atom to the phenyl ring of the 2-phenylthiazole scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity. In the context of anticancer research, this modification has often led to compounds with improved potency.

Comparative Biological Activity

A key study on a series of 2-phenylthiazole-4-carboxamide derivatives, which share the same core scaffold, demonstrated that a 3-fluoro analog exhibited good cytotoxic activity against three human cancer cell lines: T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer), with IC50 values all being less than 10 μg/mL [1]. This suggests that the presence of a fluorine atom at the meta-position of the phenyl ring is conducive to potent anticancer effects.

While specific IC50 values for the non-fluorinated Ethyl 2-phenylthiazole-4-carboxylate are not explicitly detailed in the same comparative context, studies on various N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have established a baseline of anticancer activity for this class of compounds, with IC50 values varying based on the substitution pattern on the N-phenyl ring[2]. The consistent potency observed with 3-fluoro substitution across different cell lines in the carboxamide series points towards a favorable contribution of this feature to the molecule's cytotoxic profile.

Table 1: Cytotoxicity Data for a 3-Fluoro-2-phenylthiazole-4-carboxamide Analog

CompoundCell LineIC50 (μg/mL)
2-(3-fluorophenyl)thiazole-4-carboxamide analogT47D<10
Caco-2<10
HT-29<10

Data from a study on 2-phenylthiazole-4-carboxamide derivatives, highlighting the activity of a 3-fluoro analog.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is typically performed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

  • Cell Seeding: Human cancer cell lines (e.g., T47D, Caco-2, HT-29) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and Ethyl 2-phenylthiazole-4-carboxylate) and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug, is also included. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Postulated Signaling Pathway

While the precise molecular targets for this compound and its non-fluorinated analog are not definitively established, many 2-phenylthiazole derivatives have been shown to exert their anticancer effects through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways, ultimately leading to apoptosis (programmed cell death). A plausible mechanism of action involves the inhibition of a receptor tyrosine kinase (RTK), which in turn blocks downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2 family) Akt->Apoptosis_regulators Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Apoptosis_regulators->Apoptosis Inhibition Compound This compound (or non-fluorinated analog) Compound->RTK Inhibition

Caption: Postulated signaling pathway for 2-phenylthiazole derivatives.

References

Comparative Analysis of the Bioactivity of Fluorophenyl-Thiazole Carboxylate Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[2][3] This guide summarizes the cytotoxic activity of several fluorophenyl-thiazole analogs and provides standardized protocols for assessing such effects.

Quantitative Comparison of Analog Activity

The cytotoxic effects of various fluorophenyl-thiazole derivatives have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several analogs of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate".

CompoundCell LineCancer TypeIC50 (µM)
Compound 4c (a thiazole derivative) MCF-7Breast Cancer2.57 ± 0.16
HepG2Liver Cancer7.26 ± 0.44
Compound 4d (N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide) SKNMCNeuroblastoma>15.3
Hep-G2Liver Cancer11.6 ± 0.12
Compound 4c (N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide) SKNMCNeuroblastoma10.8 ± 0.08
Compound B3 (a 1,3,4-thiadiazole derivative) MCF-7Breast Cancer54.1
3-Nitrophenylthiazolyl derivative 4d MDA-MB-231Breast Cancer1.21
4-Chlorophenylthiazolyl derivative 4b MDA-MB-231Breast Cancer3.52

Table 1: Cytotoxicity (IC50 values) of fluorophenyl-thiazole analogs and related derivatives in various human cancer cell lines. Data is compiled from multiple sources.[4][5][6][7]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT assay, a common colorimetric method.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231) in appropriate complete medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

  • Include a vehicle control (cells treated with the solvent at the same concentration as in the compound-treated wells).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]

3. MTT Addition and Incubation:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C.[2]

4. Formazan Solubilization:

  • Carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical cytotoxicity assay workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Potential Signaling Pathway Inhibition

Thiazole derivatives have been reported to inhibit various signaling pathways crucial for cancer cell survival and proliferation. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][7] The diagram below illustrates a simplified representation of this inhibitory action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

References

Comparative analysis of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The 2-arylthiazole moiety is a privileged structure found in numerous pharmacologically active compounds, including antineoplastic, antimicrobial, and anti-inflammatory agents.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a critical evaluation of synthetic routes to facilitate informed decision-making in laboratory and process chemistry settings. We will dissect two primary variations of the renowned Hantzsch thiazole synthesis, evaluating them on parameters of efficiency, operational simplicity, and scalability.

Method 1: The Classic Stepwise Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in the 19th century, remains a cornerstone of thiazole chemistry.[1] This venerable reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For our target molecule, this translates to a two-step sequence: the synthesis of 3-fluorothiobenzamide followed by its reaction with an ethyl α-halo-β-ketoester.

Scientific Principle & Rationale

This approach isolates the key thioamide intermediate. The rationale for this stepwise method is control. By synthesizing and purifying the 3-fluorothiobenzamide first, potential side reactions are minimized during the final, crucial cyclization step. The mechanism involves the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketoester, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. The use of a base is typically not required as the thioamide is sufficiently nucleophilic.

Experimental Workflow

cluster_0 Step 1: Thionation cluster_1 Step 2: Cyclocondensation A 3-Fluorobenzamide C 3-Fluorothiobenzamide (Isolated Intermediate) A->C Toluene, Reflux B Lawesson's Reagent or P4S10 B->C E This compound C->E Ethanol, Reflux D Ethyl 2-chloro-3-oxobutanoate D->E

Caption: Workflow for the Stepwise Hantzsch Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluorothiobenzamide

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorobenzamide (10.0 g, 71.9 mmol).[3]

  • Add anhydrous toluene (100 mL) to the flask.

  • Add Lawesson's reagent (16.0 g, 39.5 mmol, 0.55 eq) portion-wise to the stirred suspension. Caution: The reaction may be exothermic and releases H₂S gas. Perform in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. A yellow precipitate should form.

  • Filter the crude product and wash with cold hexanes to remove unreacted Lawesson's reagent and byproducts.

  • Recrystallize the solid from an ethanol/water mixture to yield pure 3-fluorothiobenzamide as a yellow crystalline solid.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the synthesized 3-fluorothiobenzamide (10.0 g, 64.4 mmol) in absolute ethanol (120 mL).

  • To this solution, add ethyl 2-chloro-3-oxobutanoate (11.6 g, 70.8 mmol, 1.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-5 hours.[4] Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to obtain this compound.

Method 2: The One-Pot Modified Hantzsch Synthesis

This method represents an evolution of the classic Hantzsch synthesis, prioritizing process efficiency and atom economy. By generating the requisite thioamide in situ from the corresponding amide and a thionating agent, this one-pot procedure circumvents the need to isolate the often pungent and sometimes unstable thioamide intermediate.

Scientific Principle & Rationale

The core principle is the concurrent thionation and cyclocondensation in a single reaction vessel. 3-Fluorobenzamide is mixed with an α-haloketoester and a dehydrating/sulfurating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The P₄S₁₀ first converts the amide to the thioamide. This highly reactive intermediate is immediately consumed in the subsequent Hantzsch cyclization with the co-present α-haloketoester. This approach is chosen for its operational simplicity, reducing handling steps, solvent usage, and overall reaction time. However, the reaction conditions can be harsher and may require more rigorous purification of the final product.

Experimental Workflow

cluster_0 One-Pot Synthesis A 3-Fluorobenzamide D This compound A->D B Ethyl 2-bromo-3-oxobutanoate B->D C P4S10 or Lawesson's Reagent C->D Pyridine or Dioxane, Heat

Caption: Workflow for the One-Pot Hantzsch Synthesis.

Detailed Experimental Protocol

One-Pot Synthesis of this compound

  • In a dry 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 3-fluorobenzamide (10.0 g, 71.9 mmol) and ethyl 2-bromo-3-oxobutanoate (16.6 g, 79.1 mmol, 1.1 eq).[5]

  • Add anhydrous dioxane or pyridine (150 mL) as the solvent.

  • Under a nitrogen atmosphere, carefully add phosphorus pentasulfide (P₄S₁₀) (7.1 g, 16.0 mmol, 0.22 eq) to the stirred mixture. Caution: The reaction is exothermic and releases toxic fumes. Ensure adequate ventilation and proper personal protective equipment.

  • Heat the reaction mixture to 80-90°C and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of starting materials.

  • Cool the mixture to room temperature and carefully pour it over 500 g of crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Comparative Analysis

The choice between a stepwise and a one-pot synthesis is a critical decision in chemical production, balancing control against efficiency. The following table provides a quantitative and qualitative comparison of the two methods discussed.

ParameterMethod 1: Stepwise HantzschMethod 2: One-Pot HantzschJustification
Overall Yield 65-75% (Typical)50-65% (Typical)Isolation of the intermediate in Method 1 often leads to a cleaner final reaction and higher overall yield, whereas one-pot methods can generate more byproducts, complicating purification and reducing yield.
Reaction Time 10-14 hours (Total)8-12 hoursMethod 2 eliminates an entire reaction step, workup, and purification, significantly shortening the total process time.
Number of Steps 2 distinct synthetic steps1 synthetic stepThe primary advantage of Method 2 is its operational simplicity, consolidating two transformations into a single operation.
Purity Pre-Purification Moderate to HighLow to ModerateThe stepwise nature of Method 1 ensures that impurities from the thionation step are removed prior to cyclization, resulting in a cleaner crude product.
Reagent Safety Moderate (H₂S release)High Hazard (P₄S₁₀)While Lawesson's reagent requires care, P₄S₁₀ is highly reactive, pyrophoric with moisture, and requires more stringent handling protocols.
Scalability More straightforwardMore challengingThe controlled, stepwise nature of Method 1 is often easier to scale up reliably. The exothermic nature and potential for side reactions in the one-pot method can present challenges on a larger scale.

Conclusion and Recommendations

Both the stepwise and one-pot Hantzsch syntheses are viable and effective routes for producing this compound.

Method 1 (Stepwise) is recommended for research-scale synthesis where purity and unambiguous results are paramount. The control afforded by isolating the thioamide intermediate ensures a cleaner final product and often a higher, more reproducible yield, making it ideal for generating high-quality material for biological screening or further derivatization.

Method 2 (One-Pot) is advantageous when speed and resource efficiency are the primary drivers. In a high-throughput or discovery chemistry setting, the ability to rapidly access the target compound from readily available starting materials in a single transformation is highly valuable. However, this route may require more significant investment in purification development, and the hazardous nature of P₄S₁₀ necessitates appropriate infrastructure and handling expertise.

Ultimately, the optimal synthetic strategy will depend on the specific objectives of the research program, balancing the classic trade-offs between process control, efficiency, and safety.

References

Benchmarking Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Comparative Analysis of Its Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025

The specific biological target and quantitative inhibitory data for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate are not publicly available at this time. Extensive searches of scientific literature and patent databases did not yield specific information on its mechanism of action or its performance benchmarked against other known inhibitors.

While the direct inhibitory profile of this compound remains uncharacterized in the public domain, the thiazole scaffold is a well-established pharmacophore in drug discovery, known to be a crucial component in a variety of inhibitors targeting different biological pathways. Thiazole derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

This guide will provide a comparative overview of the inhibitory activities of structurally related thiazole-containing compounds against various known targets, offering a potential framework for the future evaluation of this compound.

Thiazole Derivatives as c-Met Kinase Inhibitors

One area where thiazole derivatives have shown significant promise is in the inhibition of c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis. Several studies have explored the structure-activity relationship of thiazole- and thiadiazole-based compounds as c-Met inhibitors.

For instance, a series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated for their in vitro activity against c-Met and various human cancer cell lines. While specific data for the 3-fluorophenyl analog is not available, the study provides insights into the impact of different substitutions.

Table 1: In vitro c-Met Kinase Inhibitory Activity of Selected Thiazole/Thiadiazole Carboxamide Derivatives

Compound IDR1R2Moiety CIC50 (nM)
51a HC6H5Thiadiazole Carboxamide56.64
51b H4-F-C6H5Thiadiazole Carboxamide50.15
51c HC6H5Thiadiazole Carboxamide45.67
51d H4-F-C6H5Thiadiazole Carboxamide41.53
Foretinib (Reference) ----

Data from a study on c-Met kinase inhibitors. The specific activity of this compound is not reported in this study.

The study highlights that the thiazole carboxamide moiety was generally more favorable for H-binding interactions with c-Met compared to the thiadiazole carboxamide. This suggests that this compound, containing a thiazole core, could potentially exhibit inhibitory activity against kinases like c-Met, although experimental validation is required.

Experimental Protocols for c-Met Kinase Inhibition Assay

A typical experimental workflow to determine the in vitro inhibitory activity of a compound against c-Met kinase is as follows:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Recombinant c-Met kinase preparation reaction Incubate c-Met, compound, substrate, and ATP at 37°C prep1->reaction prep2 Test compound (e.g., this compound) dilution series prep2->reaction prep3 Substrate (e.g., poly(Glu, Tyr) 4:1) and ATP solution prep3->reaction detection1 Stop reaction and measure phosphorylated substrate (e.g., using ELISA or fluorescence-based methods) reaction->detection1 detection2 Calculate percentage of inhibition detection1->detection2 analysis Plot inhibition curve and determine IC50 value detection2->analysis

Caption: Workflow for in vitro c-Met kinase inhibition assay.

Thiazole-Containing Compounds and Other Biological Activities

The versatility of the thiazole ring is evident from its presence in compounds targeting a wide array of biological processes:

  • Anticancer Activity: Beyond c-Met, thiazole derivatives have been investigated as inhibitors of tubulin polymerization and have shown cytotoxic effects against various cancer cell lines, including neuroblastoma, human hepatocarcinoma, and breast cancer.

  • Inducers of Transcription Factors: Certain ethyl 2-aminothiazole-4-carboxylate derivatives have been identified as potent inducers of Oct3/4, a key transcription factor in pluripotent stem cells. This highlights a completely different potential application for this class of compounds in regenerative medicine.

Signaling Pathway Implication: The c-Met Signaling Cascade

Should this compound be identified as a c-Met inhibitor, it would interfere with a critical signaling pathway in cancer progression.

G cluster_downstream Downstream Signaling cluster_cellular Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor Ethyl 2-(3-fluorophenyl) thiazole-4-carboxylate (Potential Inhibitor) Inhibitor->cMet Inhibits Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis STAT->Metastasis

Caption: Simplified c-Met signaling pathway and potential point of inhibition.

Conclusion

While a direct benchmark of this compound against known inhibitors is not possible due to the absence of specific biological data, the broader context of thiazole-containing compounds in drug discovery provides a strong rationale for its investigation as a potential inhibitor of various biological targets, particularly protein kinases such as c-Met. Future studies are essential to elucidate its precise mechanism of action, identify its biological target(s), and quantify its inhibitory potency. Such data will be crucial for positioning this compound within the landscape of existing inhibitors and for guiding its potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to undertake screening assays to determine its biological activity profile.

Validating the Target Engagement of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of the novel compound "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate." For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the fictional kinase "Kinase-X," a key component of the "GrowthFactor-Y" signaling pathway. This document will detail the protocols for three distinct and complementary assays: the Cellular Thermal Shift Assay (CETSA), a Kinase-X Reporter Assay, and a Competitive Binding Assay. The performance of "this compound" will be compared with a known, potent Kinase-X inhibitor, "Compound-K."

Comparative Overview of Target Engagement Methods
Assay Principle Measures Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3][4][5]Changes in the thermal stability of the target protein in the presence of the compound.Label-free, performed in a physiological cellular context (intact cells or lysates).[1][2]Requires a specific antibody for the target protein; indirect measure of binding.
Kinase-X Reporter Assay The compound's inhibition of Kinase-X reduces the expression of a reporter gene (e.g., Luciferase) downstream in the signaling pathway.[6][7][8][9]Functional consequence of target engagement by measuring reporter gene activity.High-throughput compatible, provides functional validation of target modulation.[6]Indirect measure of target binding; susceptible to off-target effects influencing the signaling pathway.
Competitive Binding Assay The compound competes with a labeled ligand for binding to the target protein.[10][11][12][13]The affinity (IC50) of the compound for the target protein.Direct measure of binding affinity; quantitative.Requires a labeled competitor and often purified protein or cell lysates; may not fully reflect the cellular environment.

Experimental Protocols and Data

Cellular Thermal Shift Assay (CETSA)

This assay directly assesses the binding of "this compound" to Kinase-X in intact cells by measuring the increased thermal stability of the protein upon ligand binding.[1][2][3][4][5]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cell_culture Culture Cells Expressing Kinase-X treatment Treat cells with Vehicle, Compound-K, or this compound cell_culture->treatment heat Heat cell suspensions at a range of temperatures treatment->heat cool Cool samples to room temperature heat->cool lysis Lyse cells and separate soluble and aggregated proteins cool->lysis western Detect soluble Kinase-X by Western Blot lysis->western quantify Quantify band intensities western->quantify

Figure 1: CETSA Experimental Workflow
  • Cell Culture and Treatment:

    • Seed HEK293 cells overexpressing Kinase-X in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with either DMSO (vehicle), 10 µM Compound-K, or 10 µM "this compound" for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes at a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.

  • Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Kinase-X by Western blotting using a specific anti-Kinase-X antibody.

    • Quantify the band intensities and normalize to the 40°C sample for each treatment group.

Table 1: CETSA Melt Curve Data for Kinase-X

Temperature (°C)Vehicle (% Soluble)Compound-K (% Soluble)This compound (% Soluble)
40100100100
459810099
50859592
55528875
60257550
6555020
700205

Table 2: Isothermal Dose-Response CETSA Data for Kinase-X at 58°C

Compound Concentration (µM)Compound-K (% Soluble)This compound (% Soluble)
0.012826
0.15535
18560
109280
1009588
Kinase-X Reporter Assay

This assay measures the functional consequence of Kinase-X inhibition by "this compound" within the GrowthFactor-Y signaling pathway.

GFY GrowthFactor-Y Receptor GFY Receptor GFY->Receptor binds KinaseX Kinase-X Receptor->KinaseX activates TF Transcription Factor-Z KinaseX->TF phosphorylates Reporter Luciferase Reporter Gene TF->Reporter activates transcription

Figure 2: Hypothesized GrowthFactor-Y Signaling Pathway
  • Cell Line and Transfection:

    • Use a stable cell line expressing the Kinase-X target and a luciferase reporter gene under the control of a promoter responsive to Transcription Factor-Z.

    • Seed cells in a 96-well plate.

  • Compound Treatment:

    • Treat cells with a serial dilution of "this compound" or Compound-K for 1 hour.

  • Pathway Stimulation:

    • Stimulate the cells with an EC80 concentration of GrowthFactor-Y for 6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the data to vehicle-treated, unstimulated cells.

Table 3: Kinase-X Reporter Assay Data

Compound Concentration (µM)Compound-K (% Inhibition)This compound (% Inhibition)
0.00152
0.012510
0.15235
18870
109592
1009896
IC50 (µM) 0.09 0.25
Competitive Binding Assay

This assay directly measures the binding affinity of "this compound" to Kinase-X by competing with a fluorescently labeled tracer molecule.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection prepare_lysate Prepare cell lysate containing Kinase-X prepare_reagents Prepare serial dilutions of test compounds and fluorescent tracer mix Mix lysate, tracer, and test compounds in a 384-well plate prepare_reagents->mix incubate Incubate to reach binding equilibrium mix->incubate read_fp Measure fluorescence polarization incubate->read_fp calculate_ic50 Calculate IC50 values read_fp->calculate_ic50

Figure 3: Competitive Binding Assay Workflow
  • Reagent Preparation:

    • Prepare cell lysates from a cell line overexpressing Kinase-X.

    • Prepare serial dilutions of "this compound" and Compound-K.

    • Use a fluorescently labeled, high-affinity Kinase-X ligand (Tracer-X) at a constant concentration.

  • Assay Procedure:

    • In a 384-well plate, add the cell lysate, Tracer-X, and the test compounds.

    • Incubate the plate for 2 hours at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) of each well. A decrease in FP indicates displacement of the tracer by the test compound.

    • Calculate the percent inhibition for each compound concentration relative to controls (no compound and excess unlabeled ligand).

Table 4: Competitive Binding Assay Data for Kinase-X

Compound Concentration (nM)Compound-K (% Displacement)This compound (% Displacement)
0.183
13012
106545
1009280
10009895
IC50 (nM) 7.5 18.2

Conclusion

This guide outlines a multi-faceted approach to validating the target engagement of "this compound" against its hypothesized target, Kinase-X. The Cellular Thermal Shift Assay provides evidence of direct binding in a cellular context. The Kinase-X Reporter Assay confirms that this binding event translates into a functional inhibition of the downstream signaling pathway. Finally, the Competitive Binding Assay offers a quantitative measure of the compound's binding affinity. By comparing the results to a known inhibitor, Compound-K, a comprehensive profile of the target engagement for "this compound" can be established, providing crucial information for its further development as a potential therapeutic agent.

References

Lack of Publicly Available Data Prevents Direct Comparison of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate with Current Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases has revealed no publicly available experimental data on the biological activity of the compound Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate. The absence of this crucial information precludes a direct comparison of its therapeutic potential with existing drugs.

While the thiazole chemical scaffold, a core component of this compound, is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific effects of this particular molecule have not been documented in accessible research. Scientific inquiry into novel chemical entities requires rigorous testing to determine their mechanism of action, efficacy, and safety profile before any comparisons to established therapeutic agents can be made.

The development of a new therapeutic agent involves a lengthy and complex process of preclinical and clinical research. This process generates extensive data on a compound's interaction with biological systems, its effectiveness in treating specific conditions, and its potential side effects. Without such data for this compound, any attempt to compare it to current therapies would be purely speculative and scientifically unfounded.

Researchers and drug development professionals interested in the potential of this compound would first need to undertake foundational research to characterize its biological properties. This would involve a series of in vitro and in vivo studies to identify its molecular targets and assess its activity in relevant disease models.

Until such studies are conducted and the results are published in peer-reviewed scientific journals, a meaningful comparison guide as requested cannot be generated. The scientific community awaits further research to elucidate the potential therapeutic applications, if any, of this compound.

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" selectivity profile against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

Due to the absence of publicly available kinase screening data for the specific compound "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate," this guide presents a representative kinase selectivity profile for a closely related 2-phenylthiazole scaffold. This analysis is based on published data for analogous compounds to provide insights into the potential kinase interaction landscape of this chemical class.

The 2-phenylthiazole core is a recognized scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While a comprehensive kinome scan for "this compound" is not available in the public domain, analysis of structurally related molecules suggests that this class of compounds can interact with various protein kinases, often with a degree of selectivity that is highly dependent on the substitution pattern of the phenyl and thiazole rings.

Representative Kinase Inhibition Data

To illustrate the potential kinase selectivity of the 2-phenylthiazole scaffold, we have compiled representative data from public literature on analogous compounds. It is crucial to note that these data are not for "this compound" itself but for derivatives containing the 2-phenylthiazole core. The inhibitory activities are typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Kinase Target FamilyRepresentative KinaseInhibitory Activity (IC50/Kd)Reference Compound
Tyrosine Kinases c-MetMicromolar (µM) range4-(3-Fluorophenyl)thiazole-2-carboxylic acid derivatives
FLT3Nanomolar (nM) to Micromolar (µM) rangeComplex 6-phenylimidazo[2,1-b]thiazole derivatives
EGFRMicromolar (µM) rangePolyhydroxylated 2-phenylbenzothiazoles
Serine/Threonine Kinases Aurora Kinase ANanomolar (nM) range2-aminothiazole derivatives
PI3KαNanomolar (nM) rangeThiazolyl-acetamide derivatives

Disclaimer: The data presented in this table is a compilation from various sources for compounds that share the 2-phenylthiazole core but have different substitutions. The inhibitory activities are highly dependent on the specific chemical structure.

Experimental Protocols

The following outlines a general methodology for determining the kinase selectivity profile of a test compound, a process that would be necessary to generate the specific data for "this compound."

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition is through a biochemical assay that measures the enzymatic activity of a purified kinase in the presence of a test compound.

1. Reagents:

  • Purified recombinant human kinases

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system

  • Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; antibodies for ELISA-based methods; or fluorescent/luminescent reagents for other formats)

2. Procedure:

  • The test compound is serially diluted to a range of concentrations.

  • The kinase, its specific substrate, and the test compound are incubated together in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped (e.g., by adding a stop solution like EDTA or by spotting onto a membrane).

  • The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled phosphate on a membrane and measuring with a scintillation counter. In other formats, it may involve antibody-based detection or measurement of a fluorescent or luminescent signal.

  • The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a suitable equation.

9. Kinome Screening: To obtain a selectivity profile, the test compound is screened against a large panel of kinases (a "kinome scan") at a fixed concentration (e.g., 1 µM or 10 µM). Kinases showing significant inhibition are then further evaluated in dose-response assays to determine their IC50 values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway that could be modulated by a 2-phenylthiazole kinase inhibitor and a typical workflow for a kinase inhibition assay.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Transcription Inhibitor 2-Phenylthiazole Inhibitor Inhibitor->RTK Potential Target Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, common targets for kinase inhibitors.

Kinase_Assay_Workflow Compound Test Compound (e.g., this compound) Incubation Incubation Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Detection of Phosphorylation Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

A Head-to-Head Comparative Guide: Ethyl 2-(phenyl)thiazole-4-carboxylate Regioisomers with Fluorine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" and its regioisomers where the fluorine atom is positioned at the 2- and 4-positions of the phenyl ring. While direct head-to-head experimental data for these specific regioisomers is limited in current literature, this document outlines a framework for their comparison based on available information for structurally related compounds and established experimental protocols. The focus is on their synthesis, physicochemical properties, and potential as anticancer agents, particularly as kinase inhibitors.

Physicochemical Properties

A comparative summary of the predicted or known physicochemical properties of the three regioisomers is presented in Table 1. It is important to note that most of these values are computationally predicted and await experimental verification.

Table 1: Comparative Physicochemical Properties of Fluorinated Ethyl 2-(phenyl)thiazole-4-carboxylate Regioisomers

PropertyEthyl 2-(2-fluorophenyl)thiazole-4-carboxylateThis compoundEthyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Molecular Formula C₁₂H₁₀FNO₂SC₁₂H₁₀FNO₂SC₁₂H₁₀FNO₂S
Molecular Weight 251.28 g/mol 251.28 g/mol 251.28 g/mol [1]
CAS Number Not availableNot available132089-35-1[1]
Predicted LogP Data not availableData not available3.3[1]
Predicted Water Solubility Data not availableData not availableData not available
Predicted pKa Data not availableData not availableData not available

Synthesis Protocols

The synthesis of these thiazole derivatives generally follows the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. Below are generalized protocols for the synthesis of each regioisomer.

Protocol 1: Synthesis of Ethyl 2-(Aryl)thiazole-4-carboxylates

This protocol is a general representation of the Hantzsch thiazole synthesis adapted for the target compounds.

Materials:

  • Appropriate fluorobenzaldehyde (2-fluoro, 3-fluoro, or 4-fluoro)

  • L-Cysteine ethyl ester hydrochloride

  • Oxidizing agent (e.g., manganese dioxide)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Thioamide Formation: The respective fluorobenzaldehyde is reacted with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, to form the corresponding thiobenzamide.

  • Condensation: The fluorinated thiobenzamide is then reacted with ethyl bromopyruvate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

  • Cyclization: The intermediate from the condensation reaction undergoes cyclization to form the thiazole ring.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired ethyl 2-(fluorophenyl)thiazole-4-carboxylate.

A described synthetic route for the 2-fluoro isomer involves the reaction of L-Cysteine ethyl ester hydrochloride with 2-Fluorobenzaldehyde[2]. A related compound, 4-(3-Fluorophenyl)thiazole-2-carboxylic acid, has been synthesized, suggesting the feasibility of obtaining the 3-fluoro regioisomer of interest[3].

Biological Activity: A Framework for Comparison

Based on the biological activities of structurally similar thiazole derivatives, it is hypothesized that these fluorinated regioisomers may exhibit anticancer properties through the inhibition of protein kinases.[4][5] The c-Met receptor tyrosine kinase, a key player in cancer cell proliferation and metastasis, is a plausible target.[4][5][6]

Proposed Target: c-Met Kinase

The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and motility.[7] Dysregulation of this pathway is implicated in numerous cancers.[6]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 P2 P cMet->P2 GRB2 GRB2/SOS P1->GRB2 Recruits PI3K PI3K P2->PI3K Recruits RAS RAS GRB2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of test compounds Add_Reagents Add kinase, substrate, and compounds to plate Prep_Compounds->Add_Reagents Prep_Reagents Prepare kinase, substrate, and ATP solutions Prep_Reagents->Add_Reagents Start_Reaction Initiate reaction with ATP Add_Reagents->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Add_Detection Add TR-FRET detection reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Plate Read plate on TR-FRET reader Incubate_Detection->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50 MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compounds Add serial dilutions of test compounds Incubate_1->Add_Compounds Incubate_2 Incubate for 48-72h Add_Compounds->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization buffer Incubate_3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, a halogenated thiazole derivative. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Safety Precautions

Key Hazard Information Summary

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Some related compounds are suspected of causing genetic defects.Avoid breathing dust, vapors, or mists.[1][2][3][5] Wash skin thoroughly after handling.[1][2] Wear protective gloves, clothing, eye, and face protection.[1][2][3][5]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.Avoid release to the environment.[1] Do not let the product enter drains.[1][6][7]
Physical/Chemical Hazards Thermal decomposition can release toxic and irritating gases and vapors, such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container with "Hazardous Waste: this compound". Do not use abbreviations.

  • Segregation: This compound is a halogenated organic waste.[9] It is crucial to collect it separately from non-halogenated organic waste to prevent costly and complex disposal procedures.[10][11] Do not mix with incompatible waste streams such as acids, bases, or oxidizing agents.[8][10]

2. Waste Collection and Storage:

  • Containers: Use a designated, leak-proof, and chemically compatible container with a secure lid.[1][10] Polyethylene or glass containers are generally suitable. Avoid using metal cans as halogenated solvents can produce acids that corrode metal.[8]

  • Solid Waste: Collect solid waste, including contaminated consumables like pipette tips, weighing boats, and gloves, in a dedicated solid hazardous waste container.[1]

  • Liquid Waste: Collect liquid waste in a designated liquid hazardous waste container.

  • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.[1]

  • Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[1][8][10] Ensure secondary containment is used to capture any potential leaks.[10]

3. Spill and Decontamination Procedures:

  • Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Use an inert absorbent material like vermiculite or sand to contain the spill.[1] Collect the absorbed material into a sealed, labeled container for disposal.[1][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1] Decontaminate any equipment that has come into contact with the compound.

4. Final Disposal:

  • Professional Disposal Service: The primary and required method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13] Adherence to all national and local regulations is mandatory.[1][13]

  • Waste Pickup: When the waste container is approximately three-quarters full, request a waste pickup from your EHS office.[10] Ensure the hazardous waste tag is properly filled out with all constituents and their approximate percentages.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Gloves, Tips, etc.) SolidContainer Labeled Solid Halogenated Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, etc.) LiquidContainer Labeled Liquid Halogenated Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps (Needles, Glassware) SharpsContainer Designated Sharps Container SharpsWaste->SharpsContainer StorageArea Designated Satellite Accumulation Area (e.g., Fume Hood) SolidContainer->StorageArea LiquidContainer->StorageArea SharpsContainer->StorageArea EHS Contact EHS for Pickup StorageArea->EHS Contractor Licensed Hazardous Waste Contractor EHS->Contractor

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate was located. The following guidance is based on safety data for structurally similar compounds and should be used as a precautionary measure. Researchers should handle this compound with care, assuming it may possess hazards similar to related chemicals.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to ensure safe handling from receipt to disposal.

Personal Protective Equipment (PPE)

Based on data for analogous compounds, which suggest potential for skin, eye, and respiratory irritation, the following personal protective equipment is recommended.[1][2][3][4][5][6][7]

Protection TypeRecommended EquipmentSpecification/Standard
Eye/Face Protection Tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3][8][9]
Skin Protection Chemical-impermeable gloves (inspect before use) and a lab coat or impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[8][9]
Respiratory Protection Use in a well-ventilated area. If exposure limits may be exceeded or irritation occurs, a full-face respirator is necessary.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[3]

Operational Plan: From Receipt to Disposal

1. Receiving the Chemical:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the label matches the product ordered.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place away from incompatible materials.[8]

2. Handling and Use:

  • All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid the formation of dust and aerosols.[3][8]

  • Prevent contact with skin, eyes, and clothing.[2][8]

  • Use non-sparking tools to prevent ignition.[8]

  • Wash hands thoroughly after handling the compound.[2][3]

3. First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][2][8]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2][8][10]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][8][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][10]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][8]

4. Disposal Plan:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

  • Do not let the chemical enter drains, as its environmental impact is unknown.[3][4][8]

  • All waste disposal must adhere to local, state, and federal regulations.[11]

Experimental Workflow: Chemical Spill Response

In the event of a spill, a clear and logical workflow is critical to ensure safety and proper cleanup. The following diagram outlines the necessary steps.

Caption: Chemical Spill Response Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.